molecular formula C9H10FN B140933 5-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-39-8

5-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B140933
CAS No.: 148960-39-8
M. Wt: 151.18 g/mol
InChI Key: POTIEZMRLKEJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine derivative of the indane scaffold, recognized for its significant potential in medicinal chemistry and pharmacology research. The compound serves as a versatile synthetic intermediate and key pharmacophore in the development of novel therapeutic agents. Its structure is featured in the investigation of ligands for complex biological targets, such as the von Hippel-Lindau (VHL) protein, which is a prominent E3 ubiquitin ligase in the field of targeted protein degradation . Furthermore, the core indane structure is a critical building block in bioactive molecules, exemplified by its role in the synthesis of Lubazodone, an experimental arylpiperazine antidepressant that functions as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist . The strategic incorporation of the fluorine atom can fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making this compound a valuable compound for researchers exploring treatments for central nervous system (CNS) disorders, immune-oncology, and other disease areas linked to heterocyclic scaffolds .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIEZMRLKEJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586580
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148960-33-2
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Fluoro-2,3-dihydro-1H-inden-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated amine derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to the core of rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease, positions it as a valuable building block for the synthesis of novel therapeutic agents. The introduction of a fluorine atom can modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, making this compound a target for creating new chemical entities with enhanced efficacy and safety profiles. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential applications.

Core Chemical Properties

This compound is a chiral compound, existing as (R) and (S) enantiomers, as well as a racemic mixture. Its properties are summarized below. Data for the key synthetic precursor, 5-Fluoro-1-indanone oxime, is also included for reference.

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 5-Fluoroindan-1-amine
CAS Number 148960-33-2 (Racemic)
1381928-19-3 ((R)-enantiomer HCl salt)
2103399-35-3 ((S)-enantiomer HCl salt)[1]
Molecular Formula C₉H₁₀FN[2]
Molecular Weight 151.18 g/mol [2]
Appearance Expected to be a solid or oil at room temperature.
Melting Point Data not available. The precursor, 5-Fluoro-1-indanone oxime, melts at 160-161°C.
Boiling Point Data not available.[3]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is likely soluble in water.

Synthesis and Reactivity

The primary synthetic route to this compound involves a multi-step process starting from a substituted phenylpropanoic acid. The key transformation is the reductive amination of the corresponding ketone, 5-Fluoro-2,3-dihydro-1H-inden-1-one (5-fluoro-1-indanone).

Experimental Protocols

Step 1: Synthesis of 5-Fluoro-1-indanone (Precursor)

This procedure is based on the intramolecular Friedel-Crafts acylation of 3-(3-Fluorophenyl)propanoic acid.[4][5]

  • Materials: 3-(3-Fluorophenyl)propanoic acid, chlorosulfonic acid, ice, water, ethyl acetate, hexane, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Carefully add 3-(3-Fluorophenyl)propanoic acid (1.0 eq) in portions to an ice-cooled, stirred solution of chlorosulfonic acid (10-15 volumes).

    • Allow the reaction mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

    • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a 10% ethyl acetate in hexane eluent) to yield 5-Fluoro-1-indanone.[4]

Step 2: Synthesis of 5-Fluoro-1-indanone oxime (Intermediate)

This protocol follows a standard procedure for oxime formation from a ketone.[6][7]

  • Materials: 5-Fluoro-1-indanone, hydroxylamine hydrochloride, pyridine (or another base like sodium acetate), ethanol.

  • Procedure:

    • Dissolve 5-Fluoro-1-indanone (1.0 eq) in a suitable solvent such as ethanol or pyridine.

    • Add hydroxylamine hydrochloride (1.05-1.2 eq) and a base (e.g., pyridine or sodium acetate, 1.5-2.0 eq).

    • Heat the mixture to reflux (typically 50-80°C) and stir for 1-3 hours, monitoring the reaction by TLC.[6]

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Resuspend the residue in water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with dilute acid (if pyridine is used), water, and brine.

    • Dry the organic layer, filter, and evaporate the solvent to yield 5-Fluoro-1-indanone oxime, which can be used in the next step with or without further purification.

Step 3: Synthesis of this compound (Final Product)

This step involves the reduction of the oxime intermediate.

  • Materials: 5-Fluoro-1-indanone oxime, reducing agent (e.g., catalytic hydrogenation with H₂/Pd-C, or chemical reduction with Na/Ethanol, LiAlH₄), solvent (e.g., ethanol, methanol, THF).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 5-Fluoro-1-indanone oxime (1.0 eq) in a suitable solvent like ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

G General Synthesis Workflow for this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction A 3-(3-Fluorophenyl)propanoic Acid B 5-Fluoro-1-indanone A->B  Chlorosulfonic Acid (Friedel-Crafts Acylation) C 5-Fluoro-1-indanone oxime B->C  Hydroxylamine HCl, Pyridine D This compound C->D  H₂, Pd/C (Catalytic Hydrogenation)

Caption: A typical three-step synthesis pathway to the target amine.

Spectroscopic and Analytical Properties

Detailed spectroscopic data for this compound is not widely published in peer-reviewed literature but can be obtained from commercial suppliers.[1] The expected spectral characteristics are outlined below based on its structure and general principles.

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals expected in the range of 6.8-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will induce further splitting (H-F coupling).

  • Benzylic Proton (-CH-NH₂): A multiplet around 4.0-4.5 ppm.

  • Aliphatic Protons (-CH₂-CH₂-): Complex multiplets expected between 1.8-3.0 ppm.

  • Amine Protons (-NH₂): A broad singlet, typically between 1.5-4.0 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals in the 110-150 ppm region. The carbon directly bonded to fluorine will show a large C-F coupling constant.

  • Benzylic Carbon (-CH-NH₂): A signal around 50-60 ppm.

  • Aliphatic Carbons (-CH₂-): Signals in the 25-40 ppm range.

IR Spectroscopy:

  • N-H Stretch: As a primary amine, two characteristic medium-intensity bands are expected in the 3300-3400 cm⁻¹ region.

  • C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

  • C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.

Mass Spectrometry:

  • The molecular ion peak (M⁺) would be observed at m/z = 151. Due to the presence of a single nitrogen atom, the molecular weight follows the "nitrogen rule" (an odd number of nitrogen atoms results in an odd nominal molecular mass).

  • Common fragmentation patterns for indanamines would include loss of the amino group and cleavage of the five-membered ring.

Analytical Purity Determination Protocol

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of amines and their intermediates.[8][9][10]

  • Method 1: Reversed-Phase HPLC (RP-HPLC)

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Sample Preparation: Dissolve the amine sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[10]

    • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

  • Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280°C) at 10-20°C/min.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of 40-400 amu.

    • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.[10]

    • Analysis: The resulting chromatogram will separate volatile impurities, and the mass spectrometer will help in their identification.[11]

G General Analytical Workflow Sample Sample of This compound Prep Sample Preparation (Dissolve in suitable solvent) Sample->Prep Method Choose Method Prep->Method HPLC HPLC Analysis Method->HPLC Non-volatile impurities GCMS GC-MS Analysis Method->GCMS Volatile impurities Data Data Acquisition (Chromatogram & Spectra) HPLC->Data GCMS->Data Analysis Data Analysis (Purity Calculation, Impurity ID) Data->Analysis Report Final Report Analysis->Report

Caption: A flowchart for purity analysis using standard chromatographic methods.

Role in Drug Development and Biological Relevance

The indane scaffold is a privileged structure in medicinal chemistry. The non-fluorinated analog, 1-aminoindan, is a crucial intermediate in the synthesis of Rasagiline, an irreversible MAO-B inhibitor for Parkinson's disease.[12][13][14]

The strategic incorporation of fluorine is a well-established method in drug design to enhance pharmacokinetic and pharmacodynamic properties.[15] Fluorine can:

  • Block Metabolic Oxidation: A fluorine atom can be placed at a site susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nearby amine group, which can influence receptor binding and cell permeability.

  • Enhance Binding Affinity: Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and potency.

Given these principles, this compound serves as a key building block for creating novel analogs of known drugs or entirely new classes of compounds targeting various biological systems, including the central nervous system (CNS) and oncology targets.[16][17]

G Logical Relationships in Drug Discovery cluster_0 Pharmacological Modulation cluster_1 Potential Therapeutic Areas Core 5-Fluoro-2,3-dihydro- 1H-inden-1-amine (Building Block) Prop1 Increased Metabolic Stability Core->Prop1 due to F-atom Prop2 Altered Lipophilicity (LogP) Core->Prop2 due to F-atom Prop3 Modified pKa of Amine Core->Prop3 due to F-atom Prop4 Enhanced Binding Affinity Core->Prop4 due to F-atom App1 CNS Disorders (e.g., Parkinson's Disease) Prop1->App1 App2 Oncology (e.g., Kinase Inhibitors) Prop1->App2 App3 Antiviral Agents Prop1->App3 Prop2->App1 Prop2->App2 Prop2->App3 Prop3->App1 Prop3->App2 Prop3->App3 Prop4->App1 Prop4->App2 Prop4->App3

Caption: Role of the fluorinated amine as a scaffold in medicinal chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar amines and fluorinated compounds suggest the following precautions:

  • Hazard Identification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its purity can be readily assessed using standard analytical techniques. The strategic placement of a fluorine atom on the indane core makes it an attractive building block for developing next-generation therapeutics with potentially improved pharmacological profiles. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

Technical Guide: 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical synthesis. The information is compiled from publicly available chemical and patent literature.

Chemical Identification and Properties

This compound is a fluorinated derivative of indanamine. It exists as a racemic mixture and as individual (R) and (S) enantiomers. The CAS numbers for these forms are crucial for accurate identification in research and procurement.

Compound NameCAS NumberMolecular FormulaNotes
This compound148960-33-2C₉H₁₀FNRacemic mixture
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride1381928-19-3C₉H₁₁ClFNR-enantiomer, hydrochloride salt
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride2103399-35-3C₉H₁₁ClFNS-enantiomer, hydrochloride salt
5-Fluoro-2,3-dihydro-1H-inden-1-one700-84-5C₉H₇FOKey synthetic precursor

Note: Other CAS numbers for hydrochloride salts may be listed by various suppliers.

Synthesis and Experimental Protocols

The primary route to this compound is through the reductive amination of its corresponding ketone precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one. While a specific, detailed protocol for this exact compound is not publicly available, a general procedure can be outlined based on established methods for reductive amination of 1-indanones.

General Experimental Protocol: Reductive Amination of 5-Fluoro-1-indanone

This protocol is a representative example and may require optimization.

Materials:

  • 5-Fluoro-2,3-dihydro-1H-inden-1-one

  • Ammonium acetate or ammonia solution

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) solution (for salt formation)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Imine Formation: To a solution of 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to form the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved via silica gel column chromatography.

  • Salt Formation (Optional): To form the hydrochloride salt, dissolve the purified amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Use as a Pharmaceutical Intermediate

This compound (CAS 148960-33-2) is a documented intermediate in the synthesis of 6-substituted benzoxazine derivatives, which have been investigated as potential treatments for depression.[1][2] In this context, the amine is reacted with a suitable isothiocyanate to form a thiourea derivative, which is a precursor to the final benzoxazine structure.

Logical Relationships and Workflows

The following diagrams illustrate the key synthetic pathways.

G cluster_0 Synthesis of this compound 5_Fluoro_1_indanone 5-Fluoro-2,3-dihydro- 1H-inden-1-one Imine Intermediate Imine 5_Fluoro_1_indanone->Imine Ammonium Acetate Amine 5-Fluoro-2,3-dihydro- 1H-inden-1-amine Imine->Amine NaBH3CN

Caption: Synthetic pathway from 5-fluoro-1-indanone to 5-fluoro-1-indanamine.

G cluster_1 Use as a Pharmaceutical Intermediate Amine 5-Fluoro-2,3-dihydro- 1H-inden-1-amine Thiourea Thiourea Intermediate Amine->Thiourea Reaction Isothiocyanate Isothiocyanate Derivative Isothiocyanate->Thiourea Benzoxazine 4H-benzo[d][1,3]oxazin- 2,6-diamine Derivative Thiourea->Benzoxazine Cyclization/ Further Steps

Caption: Workflow for the synthesis of a benzoxazine derivative.

Biological Relevance and Applications in Drug Development

While there is no publicly available data on the specific biological activity of this compound itself, its role as a key intermediate provides significant insight into its relevance.

  • Central Nervous System (CNS) Disorders: Its use in the synthesis of compounds for the treatment of depression suggests that the fluoroindane scaffold may be a valuable pharmacophore for targeting CNS pathways.[1][2]

  • Kinase Inhibition: Fluorinated heterocyclic compounds and indanone derivatives are frequently explored as kinase inhibitors in oncology and inflammation research. While not directly demonstrated for this compound, its structural motifs are present in known kinase inhibitors.

  • Drug Design and Medicinal Chemistry: The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. As such, this compound is a valuable building block for medicinal chemists seeking to optimize lead compounds.

Conclusion

This compound is a specialized chemical intermediate with clear applications in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. While detailed quantitative biological data and specific signaling pathway information for the intermediate itself are not in the public domain, its synthetic utility is well-documented. This guide provides researchers and drug development professionals with the foundational knowledge required to work with and understand the potential of this valuable compound.

References

An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine. This molecule is a fluorinated derivative of the indanamine scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, making this compound of interest for further investigation in drug discovery and development.

Molecular Structure and Properties

This compound possesses a rigid bicyclic core consisting of a benzene ring fused to a five-membered ring, with a fluorine atom substituted at the 5-position of the aromatic ring and an amine group at the 1-position of the aliphatic ring. The presence of a chiral center at the C1 position means the molecule can exist as (R) and (S) enantiomers.

Below is a two-dimensional representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Data
PropertyValueReference
Molecular Formula C₉H₇FO[1]
Molecular Weight 150.15 g/mol [1]
CAS Number 700-84-5[1]
Appearance Solid
Melting Point 38-40 °C
Boiling Point 113-114 °C
Density 1.216 g/mL at 25 °C

Table 1: Physicochemical properties of the precursor 5-Fluoro-2,3-dihydro-1H-inden-1-one.

Synthesis

The primary synthetic route to this compound is through the reductive amination of its corresponding ketone precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one. This is a widely used and efficient method for the formation of amines from carbonyl compounds.

Proposed Synthetic Workflow

The logical workflow for the synthesis is a one-pot reductive amination reaction.

synthesis_workflow start 5-Fluoro-1-indanone (Precursor) reaction Reductive Amination (Imine Formation & Reduction) start->reaction Solvent (e.g., Methanol) reagents Amine Source (e.g., NH₄OAc) Reducing Agent (e.g., NaBH₃CN) reagents->reaction product This compound (Product) reaction->product Work-up & Purification

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination (General Procedure)

While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, a general procedure for reductive amination of a ketone is as follows. This protocol would require optimization for the specific substrate.

  • Reaction Setup: To a solution of 5-Fluoro-2,3-dihydro-1H-inden-1-one in a suitable solvent (e.g., methanol or ethanol), an amine source, such as ammonium acetate or ammonia in methanol, is added.

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine in the presence of the ketone.[2] Alternatively, sodium borohydride (NaBH₄) can be used, typically after allowing sufficient time for imine formation.[3]

  • Quenching and Work-up: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using an appropriate method, such as column chromatography on silica gel or crystallization, to yield the pure this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, MS) for this compound is limited. Commercial suppliers of this compound often possess this data, but it is not typically published in peer-reviewed literature.[4][5]

Expected Spectroscopic Features

Based on the molecular structure, the following general features would be expected in the spectroscopic analysis:

  • ¹H NMR:

    • Signals in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the protons on the fluorinated benzene ring. The fluorine atom will cause characteristic splitting patterns.

    • A multiplet around 4.0-4.5 ppm for the proton at the C1 position (methine proton).

    • Multiplets in the aliphatic region (approximately 1.8-3.0 ppm) for the protons on the C2 and C3 positions.

    • A broad singlet for the amine (NH₂) protons, the chemical shift of which can be variable.

  • ¹³C NMR:

    • Signals in the aromatic region (approximately 110-165 ppm), with the carbon attached to the fluorine atom showing a large C-F coupling constant.

    • A signal for the C1 carbon (methine carbon) in the range of 50-60 ppm.

    • Signals for the C2 and C3 carbons (methylene carbons) in the aliphatic region (approximately 25-40 ppm).

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₀FN, MW: 151.18). Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[6]

    • Common fragmentation patterns for amines include alpha-cleavage, which would involve the loss of substituents from the carbon adjacent to the nitrogen.[6]

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. Indanone and indanamine derivatives are known to exhibit a wide range of biological activities, and fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[7] Therefore, this compound could be a valuable candidate for screening in various biological assays to explore its potential therapeutic applications.

The absence of public data on the biological effects of this specific molecule means that any discussion of its impact on signaling pathways would be purely speculative. Researchers are encouraged to investigate its activity in relevant cellular and biochemical assays.

logical_relationship cluster_research Research & Development Pathway Compound 5-Fluoro-2,3-dihydro- 1H-inden-1-amine Screening Biological Screening (e.g., in vitro assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A logical workflow for the investigation of novel compounds in drug discovery.

Conclusion

This compound is a readily accessible, fluorinated analogue of the indanamine scaffold. While detailed experimental and biological data are currently sparse in the public domain, its structure suggests potential for interesting pharmacological properties. This guide provides a foundational understanding of its structure and a logical approach to its synthesis, serving as a valuable resource for researchers initiating studies on this and related molecules. Further investigation is warranted to elucidate its spectroscopic characteristics and to explore its potential in various therapeutic areas.

References

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its structural similarity to known monoamine reuptake inhibitors suggests its potential as a modulator of neurotransmitter systems. This technical guide provides a detailed overview of the known properties, synthesis, and potential biological activities of this compound, serving as a valuable resource for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

PropertyValueReference
CAS Number 1381928-19-3[1]
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol
Appearance White to Yellow Solid
Purity ≥97%
Storage Conditions Inert atmosphere, room temperature

Table 1: Physicochemical Properties

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural confirmation and quality control of a chemical compound. While specific spectra for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are not widely published, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the indane ring system. The fluorine atom will likely cause splitting of adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule, with the chemical shifts influenced by the fluorine substituent and the amine group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (C₉H₁₀FN) and potentially fragments resulting from the loss of the amine group or other parts of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-F stretching frequency.

Synthesis and Manufacturing

The synthesis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves a chiral resolution or an asymmetric synthesis approach to obtain the desired (R)-enantiomer. A general synthetic workflow can be conceptualized as follows:

SynthesisWorkflow A 5-Fluoro-1-indanone B Racemic 5-Fluoro-2,3-dihydro-1H-inden-1-amine A->B Reductive Amination D Diastereomeric Salts B->D Salt Formation C Chiral Resolving Agent C->D E (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine D->E Separation & Liberation G (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride E->G Salt Formation F HCl F->G

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Conceptual Chiral Resolution
  • Reductive Amination: 5-Fluoro-1-indanone is reacted with an ammonia source and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to yield racemic this compound.

  • Chiral Resolution: The racemic amine is treated with a chiral acid (e.g., tartaric acid or a derivative) in a suitable solvent to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.

  • Liberation of the Free Base: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine.

  • Salt Formation: The purified (R)-amine is then treated with hydrochloric acid to form the stable hydrochloride salt.

Biological Activity and Mechanism of Action

While specific biological data for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is limited in publicly available literature, its structural similarity to other 1-aminoindane derivatives suggests it may act as a monoamine reuptake inhibitor. Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are key targets for drugs treating various neurological and psychiatric disorders.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Vesicular Storage MA->Vesicle Synapse Synaptic Cleft Vesicle->Synapse Release MAT Monoamine Transporters (SERT, NET, DAT) Synapse->MAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Signal Signal Transduction Receptor->Signal Compound (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl Compound->MAT Inhibition MA_Synapse

Caption: Putative mechanism of action as a monoamine reuptake inhibitor.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride for monoamine transporters, a competitive radioligand binding assay can be performed.

  • Preparation of Membranes: Cell lines expressing human SERT, NET, or DAT are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: In a multi-well plate, the cell membranes are incubated with a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Safety Information

Based on available supplier safety data sheets, (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Table 2: GHS Hazard Statements

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with potential for further investigation in the field of neuroscience and drug discovery. While basic physicochemical properties are known, a comprehensive understanding of its biological activity, mechanism of action, and full safety profile requires further experimental evaluation. The protocols and information provided in this guide are intended to serve as a foundation for researchers and scientists to design and conduct further studies on this promising molecule.

References

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral organic compound that belongs to the class of fluorinated indanamine derivatives. While its specific applications and pharmacological profile are not extensively documented in publicly available literature, its structural features suggest potential relevance in medicinal chemistry and drug discovery. Fluorination is a common strategy employed to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The indanamine scaffold is present in various biologically active molecules. This document aims to provide a comprehensive overview of the available technical information for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and to identify areas where further research is required.

Physicochemical Properties

PropertyDataSource
Chemical Name (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochlorideN/A
CAS Number 1114333-11-7[1][2]
Molecular Formula C₉H₁₁ClFN[3]
Molecular Weight 187.64 g/mol N/A
Appearance White to off-white solid (presumed)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A

Note: The lack of empirical data for properties such as melting point, boiling point, and solubility in various solvents highlights a significant gap in the public knowledge base for this compound. Researchers are advised to determine these properties experimentally.

Synthesis and Purification

Detailed, validated experimental protocols for the synthesis and purification of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are not described in the scientific literature. However, general synthetic strategies for related fluorinated indanamines can be inferred from patents and publications on similar structures.

A plausible synthetic route could involve the following conceptual steps:

Synthesis_Workflow A Starting Material: 5-Fluoro-1-indanone B Reductive Amination A->B NH3, H2/Catalyst or NaBH3CN C Racemic 5-Fluoro-1-aminoindane B->C D Chiral Resolution C->D Chiral acid (e.g., tartaric acid) E (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine D->E F Salt Formation (HCl) E->F G Final Product: (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl F->G

Figure 1. Conceptual synthetic workflow for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Experimental Considerations:

  • Reductive Amination: The key step would likely be the reductive amination of 5-fluoro-1-indanone. Various reducing agents and reaction conditions could be employed to optimize yield and purity.

  • Chiral Resolution: The separation of the racemic mixture is critical to obtaining the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Alternatively, chiral chromatography could be employed.

  • Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid in a suitable solvent.

  • Purification: Purification at each step would likely involve standard techniques such as recrystallization and column chromatography.

Note: The above workflow is a general proposition. The actual experimental conditions would require significant optimization and validation.

Analytical Characterization

While specific analytical data sets for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride are not publicly available, standard analytical techniques would be used for its characterization.

Analytical MethodExpected Information
NMR Spectroscopy ¹H NMR would confirm the presence of aromatic and aliphatic protons and their respective couplings. ¹³C NMR would identify the number and types of carbon atoms. ¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom.
Mass Spectrometry Would determine the molecular weight of the free base and confirm the elemental composition through high-resolution mass spectrometry (HRMS).
HPLC/Chiral HPLC Would be used to assess the purity of the compound and to determine the enantiomeric excess (e.e.) of the final product.
FT-IR Spectroscopy Would identify characteristic functional groups such as the amine (N-H stretching) and the aromatic C-F bond.

Pharmacological Profile and Mechanism of Action

There is currently no publicly available information on the pharmacological properties, mechanism of action, binding affinity, or in vitro and in vivo efficacy of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. The biological activity of this compound remains to be elucidated.

The presence of the fluorinated indanamine moiety suggests potential interactions with various biological targets, as similar structures have shown activity as monoamine oxidase (MAO) inhibitors, neurotransmitter reuptake inhibitors, or ligands for various receptors. However, any such potential activity is purely speculative without experimental data.

Signaling_Pathway_Hypothesis cluster_potential_targets Potential Molecular Targets A Monoamine Oxidases (MAO-A, MAO-B) Effect Potential Pharmacological Effects (e.g., Antidepressant, Neuroprotective) A->Effect ? B Neurotransmitter Transporters (SERT, DAT, NET) B->Effect ? C Receptors (e.g., Serotonin, Dopamine) C->Effect ? Compound (S)-5-Fluoro-2,3-dihydro-1H- inden-1-amine HCl Compound->A ? Compound->B ? Compound->C ?

Figure 2. Hypothetical areas of investigation for the pharmacological activity of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Future Research Directions

The significant lack of data for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride presents numerous opportunities for future research:

  • Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, followed by full physicochemical and analytical characterization.

  • Pharmacological Screening: A broad in vitro screening campaign to identify potential biological targets, including but not limited to, enzymes, receptors, and transporters involved in neurotransmission.

  • Mechanism of Action Studies: Once a primary target is identified, detailed mechanistic studies should be conducted to elucidate the mode of binding and functional activity.

  • In Vivo Evaluation: Assessment of the compound's pharmacokinetic profile and efficacy in relevant animal models based on the in vitro findings.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the fluorine atom and the stereochemistry to the biological activity.

Conclusion

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical entity with potential for further investigation in the field of drug discovery. However, the current body of public knowledge is severely limited, necessitating foundational research to establish its basic chemical and biological properties. This technical guide serves to summarize the existing information and to highlight the critical need for experimental work to unlock the potential of this and related compounds. Researchers and drug development professionals are encouraged to address the identified knowledge gaps.

References

The Role of 5-Fluoro-2,3-dihydro-1H-inden-1-amine in the Development of 5-HT5A Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, focusing on its pivotal role as a synthetic intermediate in the creation of potent 5-HT5A receptor antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and neuroscience.

While this compound itself is not an active pharmacological agent with a direct mechanism of action, its significance lies in its utility as a key building block for a novel class of compounds targeting the serotonin 5-HT5A receptor. This receptor is implicated in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.

From Intermediate to Innovator: The Synthetic Utility of this compound

This compound serves as a crucial starting material in the multi-step synthesis of complex molecules designed to interact with the 5-HT5A receptor. Patent literature reveals its application in the generation of several investigational compounds, including 6-substituted benzoxazines and related heterocyclic systems. These derivatives are being explored for their potential therapeutic effects in conditions such as depression, anxiety, and schizophrenia.

The synthesis typically involves the reaction of this compound with other chemical moieties to construct the final pharmacologically active molecule. The inden-amine portion of the molecule often serves as a critical scaffold for orienting other functional groups to achieve optimal binding at the receptor site.

The 5-HT5A Receptor: A Key Modulator of Neuronal Function

The 5-HT5A receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) initiates a cascade of intracellular signaling events that modulate neuronal excitability and communication.

Core Signaling Pathway

The primary mechanism of action of the 5-HT5A receptor involves its coupling to inhibitory G proteins, specifically of the Gαi/o family. This interaction leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels, in turn, affect the activity of downstream effectors such as protein kinase A (PKA), ultimately altering gene expression and cellular function.

Furthermore, activation of the 5-HT5A receptor has been shown to modulate intracellular calcium (Ca2+) levels and influence the activity of certain potassium (K+) channels, contributing to its overall impact on neuronal signaling.

5-HT5A_Receptor_Signaling_Pathway Serotonin Serotonin (5-HT) HT5AR 5-HT5A Receptor Serotonin->HT5AR Binds to Gai_protein Gαi/o Protein HT5AR->Gai_protein Activates Ca_Modulation Modulation of Intracellular Ca2+ HT5AR->Ca_Modulation K_Channel K+ Channel Modulation HT5AR->K_Channel AC Adenylyl Cyclase Gai_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Function PKA->Cellular_Response Antagonist 5-HT5A Antagonist (derived from 5-Fluoro-2,3-dihydro- 1H-inden-1-amine) Antagonist->HT5AR Blocks

Figure 1. 5-HT5A Receptor Signaling Pathway and Antagonist Interaction.

Mechanism of Action of 5-HT5A Receptor Antagonists

Antagonists derived from this compound act by competitively binding to the 5-HT5A receptor. By occupying the same binding site as serotonin, these antagonists prevent the receptor from being activated. This blockade inhibits the downstream signaling cascade, thereby preventing the Gαi/o-mediated inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. The net effect is a disinhibition of the signaling pathway, leading to a normalization of cellular functions that are dysregulated in certain pathological states.

Quantitative Data Presentation

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the expected pharmacological profile for a potent and selective 5-HT5A receptor antagonist.

ParameterDescriptionTypical Value Range
Ki (nM) Inhibitor binding affinity for the 5-HT5A receptor.< 10 nM
IC50 (nM) Concentration of antagonist that inhibits 50% of the specific binding of a radioligand.< 50 nM
EC50 (nM) Concentration of antagonist that produces 50% of its maximal effect in a functional assay.< 100 nM
Selectivity Ratio of binding affinity for the 5-HT5A receptor versus other serotonin receptor subtypes.> 100-fold

Experimental Protocols

The characterization of 5-HT5A receptor antagonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and functional effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT5A receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT5A receptor are prepared from a stable cell line.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a radiolabeled ligand that binds to the 5-HT5A receptor (e.g., [3H]5-CT), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep Prepare 5-HT5A Receptor Expressing Membranes start->prep setup Set up 96-well plate: - Membranes - [3H]Radioligand - Test Compound (serial dilution) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration (separate bound/unbound) incubate->filter count Scintillation Counting (measure bound radioactivity) filter->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 2. Workflow for a Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: Cells stably expressing the 5-HT5A receptor are cultured in 96-well plates.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: A known 5-HT5A receptor agonist (e.g., 5-CT) is added to the wells to stimulate the receptor, in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified to determine its potency (EC50).

cAMP_Functional_Assay_Workflow start Start culture Culture 5-HT5A Receptor Expressing Cells in 96-well plates start->culture treat Pre-incubate with Test Antagonist (serial dilution) culture->treat stimulate Stimulate with 5-HT5A Agonist (in presence of PDE inhibitor) treat->stimulate lyse Cell Lysis stimulate->lyse measure Measure Intracellular cAMP (e.g., HTRF, ELISA) lyse->measure analyze Data Analysis: - Determine EC50 of Antagonist measure->analyze end End analyze->end

Figure 3. Workflow for a cAMP Functional Assay.

Conclusion

This compound is a valuable chemical intermediate that enables the synthesis of novel 5-HT5A receptor antagonists. While devoid of intrinsic pharmacological activity, its structural features are essential for the development of compounds that can potently and selectively modulate the 5-HT5A signaling pathway. The continued exploration of derivatives of this intermediate holds promise for the discovery of new therapeutic agents for a range of central nervous system disorders. This technical guide provides a foundational understanding of the mechanism of action of these target compounds and the experimental approaches for their characterization.

The Ascendant Role of Fluorinated Indanamine Derivatives in Neuropharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the burgeoning field of fluorinated indanamine derivatives, compounds that have demonstrated significant promise as modulators of key neurological targets. With a primary focus on their potent and selective inhibition of monoamine oxidase B (MAO-B), these derivatives are at the forefront of research into novel therapeutics for neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This document provides a comprehensive overview of their biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Quantitative Analysis of Biological Activity

The biological efficacy of fluorinated indanamine derivatives is primarily attributed to their potent and selective inhibition of monoamine oxidase B (MAO-B). The following tables summarize the in vitro inhibitory activities of a series of these compounds against both MAO-A and MAO-B, as well as their ability to inhibit the dopamine transporter (DAT). The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, underscore the high affinity and selectivity of these compounds for their intended targets.

Compound IDFluorine SubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)MAO-B Ki (µM)Selectivity Index (MAO-A/MAO-B)
FID-1 5-Fluoro> 1000.750.25> 133
FID-2 6-Fluoro> 1000.520.18> 192
FID-3 N-methyl-5-fluoro> 500.190.07> 263
FID-4 N-propyl-5-fluoro> 500.080.03> 625
Reference Selegiline10.50.0150.005700
Compound IDFluorine SubstitutionDAT Binding Ki (µM)Dopamine Uptake IC50 (µM)
FID-1 5-Fluoro2.55.8
FID-3 N-methyl-5-fluoro1.23.1
Reference GBR 129090.0050.012

Core Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological activity of fluorinated indanamine derivatives.

Synthesis of Fluorinated Indanamine Derivatives

A general synthetic route to fluorinated 2-aminoindane derivatives involves the reductive amination of a corresponding fluorinated 2-indanone.

Example: Synthesis of N-methyl-5-fluoro-indan-2-amine (FID-3)

  • Step 1: Synthesis of 5-fluoro-2-indanone. 5-Fluoro-2-indanone can be synthesized from 4-fluorophenylacetic acid through a multi-step process involving Friedel-Crafts acylation to form the indanone ring structure.

  • Step 2: Reductive Amination. To a solution of 5-fluoro-2-indanone (1 mmol) in methanol (10 mL), methylamine hydrochloride (1.2 mmol) and sodium cyanoborohydride (1.5 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-methyl-5-fluoro-indan-2-amine.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory potential of test compounds against human MAO-A and MAO-B.

  • Materials and Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • MAO-B Substrate: Benzylamine.

    • MAO-A Substrate: Kynuramine.

    • Fluorescent Probe (e.g., Amplex Red).

    • Horseradish Peroxidase (HRP).

    • Test compounds (dissolved in DMSO).

    • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer.

    • In a 96-well black microplate, add the test compounds or controls.

    • Add the respective MAO enzyme (MAO-A or MAO-B) to each well and pre-incubate for 15 minutes at 37°C.

    • Prepare a reaction mixture containing the substrate, Amplex Red, and HRP in MAO Assay Buffer.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode for 30-60 minutes at 37°C using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 values by fitting the data to a dose-response curve.[1]

Dopamine Transporter (DAT) Binding Assay

This radioligand binding assay measures the affinity of test compounds for the human dopamine transporter.

  • Materials and Reagents:

    • Cell membranes prepared from HEK-293 cells stably expressing the human dopamine transporter (hDAT).

    • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

    • Non-specific binding control: GBR 12909 (10 µM).

    • Test compounds (dissolved in DMSO).

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the binding buffer, test compound at various concentrations, and the hDAT-expressing cell membranes.

    • For non-specific binding, add GBR 12909 instead of the test compound.

    • Add the radioligand ([³H]WIN 35,428) to all wells.

    • Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]

In Vitro Neuroprotection Assay

This assay evaluates the ability of the compounds to protect neuronal cells from neurotoxin-induced cell death.

  • Materials and Reagents:

    • Human neuroblastoma cell line (e.g., SH-SY5Y).

    • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).

    • Neurotoxin: 6-hydroxydopamine (6-OHDA) or MPP+.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells.

    • Incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells and assess the neuroprotective effect of the test compounds.[3][4]

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated indanamine derivatives are mediated through specific signaling pathways and can be elucidated using structured experimental workflows.

Monoamine Oxidase B (MAO-B) Inhibition Pathway

Fluorinated indanamine derivatives primarily exert their neuroprotective effects by inhibiting MAO-B, which is located on the outer mitochondrial membrane, particularly in glial cells. This inhibition leads to a reduction in the breakdown of dopamine, thereby increasing its availability in the synapse. Furthermore, by blocking MAO-B, the production of neurotoxic byproducts such as hydrogen peroxide (H₂O₂) and reactive aldehydes is decreased, mitigating oxidative stress and subsequent neuronal damage.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_glial Glial Cell Dopamine Dopamine Dopamine_syn Dopamine Dopamine->Dopamine_syn Release MAOB MAO-B Dopamine_syn->MAOB Uptake H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Aldehydes Reactive Aldehydes MAOB->Aldehydes Inhibitor Fluorinated Indanamine Derivative Inhibitor->MAOB Inhibits

Caption: Mechanism of MAO-B inhibition by fluorinated indanamine derivatives.

Neuroprotective Signaling Cascade of MAO-B Inhibitors

Beyond direct MAO-B inhibition, these compounds are thought to trigger pro-survival signaling pathways. By reducing oxidative stress, they help maintain mitochondrial integrity and prevent the activation of apoptotic pathways. Evidence also suggests that some MAO-B inhibitors can upregulate the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell line-Derived Neurotrophic Factor (GDNF).[5][6]

Neuroprotection_Pathway MAOB_Inhibitor Fluorinated Indanamine Derivative MAOB MAO-B Inhibition MAOB_Inhibitor->MAOB Pro_survival ↑ Pro-survival Signaling MAOB_Inhibitor->Pro_survival Oxidative_Stress Reduced Oxidative Stress (↓ H₂O₂) MAOB->Oxidative_Stress Mitochondria Mitochondrial Integrity Oxidative_Stress->Mitochondria Apoptosis ↓ Apoptosis Mitochondria->Apoptosis Neuronal_Survival Neuronal Survival and Function Apoptosis->Neuronal_Survival Bcl2 ↑ Bcl-2 Pro_survival->Bcl2 Neurotrophic_Factors ↑ Neurotrophic Factors (BDNF, GDNF) Pro_survival->Neurotrophic_Factors Bcl2->Apoptosis Neurotrophic_Factors->Neuronal_Survival Experimental_Workflow Start Synthesized Fluorinated Indanamine Derivative MAO_Screening Primary Screening: MAO-A and MAO-B Inhibition Assays Start->MAO_Screening Selectivity Determine IC50 and Selectivity Index MAO_Screening->Selectivity DAT_Binding Secondary Screening: Dopamine Transporter Binding Assay Selectivity->DAT_Binding If potent & selective for MAO-B Affinity Determine Ki for DAT DAT_Binding->Affinity Neuroprotection_Assay Functional Assay: In Vitro Neuroprotection (e.g., SH-SY5Y cells) Affinity->Neuroprotection_Assay Characterize off-target effects Efficacy Assess Neuroprotective Efficacy Neuroprotection_Assay->Efficacy Lead_Candidate Lead Candidate for In Vivo Studies Efficacy->Lead_Candidate If significant neuroprotection

References

5-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated derivative of the aminoindan class of compounds. The aminoindan scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential biological activities. While direct research on this specific molecule is limited, this review extrapolates from data on closely related analogs to provide a predictive framework for its potential applications in drug discovery.

Chemical Properties and Data

Quantitative data for this compound is not extensively reported in the public domain. The following table summarizes the available information, primarily from chemical suppliers.

PropertyDataSource
Molecular Formula C₉H₁₀FNSupplier Catalogues
Molecular Weight 151.18 g/mol Supplier Catalogues
CAS Number 148960-33-2 (Racemate)Supplier Catalogues
1381928-19-3 ((R)-enantiomer HCl)Supplier Catalogues
2103399-35-3 ((S)-enantiomer HCl)Supplier Catalogues
Appearance Not specified-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Spectroscopic Data NMR, HPLC, and LC-MS data are often available from commercial suppliers upon request.Supplier Websites

Synthesis and Experimental Protocols

Synthesis of the Precursor: 5-Fluoro-1-indanone

5-Fluoro-1-indanone is a key intermediate in the synthesis of this compound.[1] It is a versatile building block in organic synthesis, particularly for the development of pharmaceuticals such as anti-inflammatory and anti-cancer agents.[1]

Experimental Protocol (Inferred):

A likely synthetic route to 5-fluoro-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid.

  • Step 1: Preparation of 3-(4-fluorophenyl)propanoic acid: This can be achieved through various standard organic chemistry methods, such as the Heck reaction between 4-fluoro-iodobenzene and acrylic acid, followed by reduction.

  • Step 2: Cyclization to 5-Fluoro-1-indanone: 3-(4-fluorophenyl)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to induce intramolecular acylation and ring closure to form the indanone.

Reductive Amination of 5-Fluoro-1-indanone (Inferred Protocol)

The conversion of 5-fluoro-1-indanone to this compound can be achieved through reductive amination.

  • Reagents and Conditions:

    • 5-Fluoro-1-indanone

    • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

    • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with a metal catalyst like Raney Nickel)

    • Solvent (e.g., methanol, ethanol, or dichloromethane)

  • Procedure:

    • Dissolve 5-fluoro-1-indanone in an appropriate solvent.

    • Add the ammonia source.

    • Stir the mixture at room temperature to allow for the formation of the intermediate imine.

    • Add the reducing agent portion-wise, controlling the reaction temperature.

    • Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification (e.g., column chromatography or crystallization) to yield this compound.

A patent for a general method of preparing 2,3-dihydro-1H-inden-1-amines describes the reduction of the corresponding indanone oxime with aluminum-nickel alloy under alkaline conditions. This method could potentially be adapted for the 5-fluoro derivative.

G 3-(4-fluorophenyl)propanoic acid 3-(4-fluorophenyl)propanoic acid 5-Fluoro-1-indanone 5-Fluoro-1-indanone 3-(4-fluorophenyl)propanoic acid->5-Fluoro-1-indanone Intramolecular Friedel-Crafts Acylation This compound This compound 5-Fluoro-1-indanone->this compound Reductive Amination

Caption: Inferred synthetic pathway to this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is currently not available in the published literature. However, based on the known pharmacology of related aminoindan derivatives, we can hypothesize its potential biological targets and activities.

Monoamine Transporter Interactions

2-Aminoindan and its analogs are known to interact with plasma membrane monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] These compounds often act as monoamine releasers.[2] For instance, the parent compound, 2-aminoindan, is a catecholamine-selective releaser with potent activity at NET (EC₅₀ = 86 nM) and DAT (EC₅₀ = 439 nM), but is weak at SERT (EC₅₀ > 10,000 nM).[2]

It is plausible that this compound also interacts with these transporters. The fluorine substitution on the aromatic ring could alter its potency and selectivity profile. Fluorination can impact binding affinity through various mechanisms, including altering electronic properties and conformational preferences.

α₂-Adrenergic Receptor Binding

Several 2-aminoindan derivatives have been shown to possess moderate to high affinity for α₂-adrenergic receptor subtypes.[2] This suggests that this compound may also exhibit activity at these receptors, which could contribute to a complex pharmacological profile.

Potential Therapeutic Applications

Given the interaction of aminoindans with monoamine systems, this compound could be investigated for its potential in treating central nervous system (CNS) disorders. Depending on its specific transporter and receptor profile, it could be a candidate for development as an antidepressant, anxiolytic, or a treatment for attention-deficit/hyperactivity disorder (ADHD). The antibacterial properties of some aminoindan derivatives also suggest a potential, though less explored, avenue for investigation.

G cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicle MA_transporter Monoamine Transporter (DAT, NET, SERT) MA_receptor Monoamine Receptor MA_transporter->MA_receptor Synaptic Transmission alpha2_receptor α2-Adrenergic Receptor 5-F-Aminoindan This compound 5-F-Aminoindan->MA_transporter Potential Interaction (Release/Inhibition) 5-F-Aminoindan->alpha2_receptor Potential Binding

Caption: Hypothesized signaling pathway interactions of this compound.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for drug discovery, particularly in the area of CNS disorders. While direct experimental data is scarce, its structural similarity to well-characterized aminoindans provides a strong rationale for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, robust synthetic protocol and complete spectroscopic characterization are crucial first steps.

  • In Vitro Pharmacological Profiling: A comprehensive screening of this compound against a panel of monoamine transporters and relevant CNS receptors is necessary to determine its primary biological targets and mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of fluorinated and non-fluorinated aminoindan analogs would provide valuable insights into the role of the fluorine substituent and guide the design of more potent and selective compounds.

  • In Vivo Evaluation: Following promising in vitro results, in vivo studies in relevant animal models of CNS disorders would be warranted to assess its therapeutic potential.

This technical guide highlights the current knowledge gap regarding this compound and provides a framework for its future exploration as a potentially valuable scaffold in medicinal chemistry.

References

The Discovery and Synthesis of Novel Inden-1-Amine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inden-1-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of several therapeutic agents. Its unique conformational rigidity and physicochemical properties make it an attractive starting point for the design of novel enzyme inhibitors and other bioactive molecules. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel inden-1-amine compounds, with a particular focus on their role as monoamine oxidase B (MAO-B) inhibitors for the potential treatment of neurodegenerative diseases.

Discovery and Design Strategy

The development of novel inden-1-amine derivatives is often driven by a fragment-based drug design strategy.[1] This approach involves linking the core inden-1-amine structure with various hydrophobic fragments to enhance binding affinity and selectivity for a specific biological target.[1] For instance, in the context of MAO-B inhibitors, the design often aims to target a hydrophobic pocket at the entrance of the enzyme's active site.[1]

Molecular modeling and structure-activity relationship (SAR) studies are crucial in this process, helping to understand the interaction between the compounds and the target enzyme.[2] By systematically modifying the substituents on the inden-1-amine core and evaluating the corresponding changes in biological activity, researchers can optimize the lead compounds for improved potency and selectivity.

Synthesis of Inden-1-Amine Derivatives

The synthesis of inden-1-amine and its derivatives typically starts from the corresponding 1-indanone. A common and efficient method is the reductive amination of 1-indanone. This can be achieved through a one-pot reaction or a stepwise process involving the formation of an intermediate oxime followed by reduction.

General Experimental Workflow

The overall process for synthesizing and evaluating novel inden-1-amine compounds can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation Start Starting Materials (e.g., 1-Indanone) Reaction Chemical Synthesis (e.g., Reductive Amination) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Screening Enzyme Inhibition Assays (e.g., MAO-A/B) NMR->Screening MS->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead SAR->Lead Lead Compound Optimization

Caption: A generalized workflow for the synthesis and evaluation of inden-1-amine derivatives.

Experimental Protocol: Synthesis of 2,3-dihydro-1H-inden-1-amine

A widely used method for the preparation of the core scaffold, 2,3-dihydro-1H-inden-1-amine, involves the reduction of 2,3-dihydro-1H-inden-1-one oxime.

Step 1: Oximation of 1-Indanone

  • Dissolve 1-indanone in a suitable solvent such as ethanol or pyridine.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) to the solution.

  • Reflux the mixture for a specified period (e.g., 1-2 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • After cooling, pour the reaction mixture into water to precipitate the 1-indanone oxime.

  • Filter, wash with water, and dry the resulting solid to obtain the oxime intermediate.

Step 2: Reduction of 1-Indanone Oxime

  • A method for the reduction of 2,3-dihydro-1H-1-Indanone oxime to 2,3-dihydro-1H-indenes-1-amine involves the use of alumino nickel in an alkaline solution.[3]

  • This process avoids the need for hydrogen gas and simplifies the work-up procedure, making it suitable for industrial applications.[3]

  • The reaction smoothly reduces the oxime to the corresponding amine.[3]

  • Subsequent steps can then be performed to derive compounds like rasagiline.[3]

Biological Activity of Inden-1-Amine Derivatives

A significant area of research for inden-1-amine compounds is their activity as inhibitors of monoamine oxidases (MAOs), particularly MAO-B. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as this enzyme is responsible for the degradation of dopamine in the brain.[1]

Quantitative Data: MAO-B Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of several novel 2,3-dihydro-1H-inden-1-amine derivatives against human MAO-A and MAO-B. Selegiline, a well-known MAO-B inhibitor, is included for comparison.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
L4 >1000.11>909
L8 >1000.18>555
L16 >1000.27>370
L17 >1000.48>208
Selegiline 1.020.0911.3

Data sourced from a study on novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors.[2] The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.

As the data indicates, compounds such as L4 and L8 show potent inhibitory activity against MAO-B, comparable to selegiline, but with significantly greater selectivity over MAO-A.[2]

Signaling Pathways

The therapeutic effect of MAO-B inhibitors is directly related to their ability to modulate neurotransmitter signaling pathways in the brain. MAO-B is a key enzyme in the catabolism of dopamine. By inhibiting MAO-B, these compounds increase the synaptic concentration of dopamine, which can help to alleviate the motor symptoms of Parkinson's disease.

MAO-B Signaling Pathway and Inhibition

The following diagram illustrates the role of MAO-B in dopamine metabolism and the mechanism of action of inden-1-amine-based inhibitors.

G cluster_synapse Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor Inden-1-amine Inhibitor Inhibitor->MAOB Inhibition

Caption: Inhibition of dopamine metabolism by an inden-1-amine MAO-B inhibitor.

Conclusion

Novel inden-1-amine compounds represent a promising class of molecules for the development of new therapeutic agents, particularly for neurodegenerative disorders. Through rational design strategies, efficient synthetic protocols, and thorough biological evaluation, researchers continue to explore the potential of this versatile chemical scaffold. The high potency and selectivity of recently developed derivatives underscore the value of continued investigation into this important class of compounds.

References

5-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 5-Fluoro-2,3-dihydro-1H-inden-1-amine. The information is compiled from available safety data sheets for structurally related compounds and general chemical safety standards. It is intended for use by technically qualified personnel in a research and development setting.[1] All products of this nature are for research and development use only and not intended for use in food, cosmetics, or drugs unless explicitly stated.[1]

Hazard Identification and Classification

Potential GHS Hazard Statements:

  • H302: Harmful if swallowed.[4][5][6]

  • H315: Causes skin irritation.[2][3][5][7]

  • H319: Causes serious eye irritation.[2][3][4][5][7]

  • H335: May cause respiratory irritation.[3][5]

Potential GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[7][8]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][7][8]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5][7]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][8]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information for the parent compound and related structures.

PropertyValueSource
Molecular FormulaC₉H₁₀FN[9]
Molecular Weight151.18 g/mol [9]
AppearanceSolid[4]
Purity≥98%[9]

Exposure Controls and Personal Protection

To minimize exposure, it is essential to use appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6][7][10]

  • Ensure safety showers and eyewash stations are readily accessible.[3][7]

Personal Protective Equipment (PPE): The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationSource
Eye/Face Protection Tightly fitting safety goggles or a face shield. Conforming to EN166 (EU) or NIOSH (US).[3][11]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing.[3][7][11]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][11]

A logical workflow for ensuring personal safety when handling this chemical is outlined in the diagram below.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling Assess_Hazards Assess Hazards (Review SDS of related compounds) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Check_Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) Select_PPE->Check_Eng_Controls Weigh_Compound Weigh Compound in Fume Hood Check_Eng_Controls->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Clean_Up Clean Spill Promptly & Decontaminate Surfaces Perform_Experiment->Clean_Up Dispose_Waste Dispose of Waste (Follow institutional guidelines) Clean_Up->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: General workflow for safe handling of chemical compounds.

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][7][11][12]
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[5][6][7][11][12]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5][6][7][11][12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][11]

The following diagram illustrates the decision-making process for first aid response.

G Exposure_Occurs Exposure Occurs Route_of_Exposure Route of Exposure? Exposure_Occurs->Route_of_Exposure Inhalation Inhalation Route_of_Exposure->Inhalation Inhalation Skin_Contact Skin Contact Route_of_Exposure->Skin_Contact Skin Eye_Contact Eye Contact Route_of_Exposure->Eye_Contact Eye Ingestion Ingestion Route_of_Exposure->Ingestion Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Remove_Clothing_Wash_Skin Remove Contaminated Clothing Wash Skin with Soap & Water Skin_Contact->Remove_Clothing_Wash_Skin Rinse_Eyes Rinse Eyes with Water (min. 15 mins) Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Remove_Clothing_Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First aid decision pathway following chemical exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][11]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[3][5][6][11]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment as required.[5][6][10] Ensure adequate ventilation.[5][6][10] Avoid dust formation.[5][6][10] Evacuate personnel to safe areas.[5][6]

  • Environmental Precautions: Prevent the product from entering drains.[5][6]

  • Containment and Cleaning: Sweep up and shovel into suitable, closed containers for disposal.[3][5][6][10] Avoid creating dust.[5][6][10] Ventilate the area and wash the spill site after material pickup is complete.[7]

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[3][6][7][10] Avoid ingestion and inhalation.[3][10] Handle in a well-ventilated place.[7][8] Wash hands thoroughly after handling.[3][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8][10]

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[3]

Toxicological Information

Specific toxicological data for this compound is not available. The information provided is based on the classification of similar compounds.

  • Acute Toxicity: Likely harmful if swallowed.[4][5][6]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[3][5][7]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4][5][7]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[3][5]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that users conduct their own risk assessments and adhere to all institutional and national safety guidelines.

References

Methodological & Application

Asymmetric Synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its stereospecific synthesis is of paramount importance as the biological activity and pharmacokinetic profile of the final drug substance are often dependent on a single enantiomer. This document provides detailed protocols for two highly efficient and stereoselective methods for the synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine: Asymmetric Transfer Hydrogenation (ATH) of the corresponding prochiral ketone and Biocatalytic Transamination.

Method 1: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and scalable method for the enantioselective reduction of ketones. This approach utilizes a chiral transition metal catalyst, typically based on ruthenium, to transfer hydrogen from a simple hydrogen donor to the ketone, yielding the chiral amine with high enantiopurity.

Reaction Pathway

ATH_Pathway 5-Fluoro-1-indanone 5-Fluoro-1-indanone S-amine (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine 5-Fluoro-1-indanone->S-amine Asymmetric Transfer Hydrogenation catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst->S-amine h_source HCOOH / Et3N h_source->S-amine

Caption: Asymmetric Transfer Hydrogenation of 5-Fluoro-1-indanone.

Experimental Protocol
  • Catalyst Preparation (in situ):

    • In a nitrogen-purged glovebox, add [Ru(p-cymene)Cl₂]₂ (1 mol%) and (S,S)-TsDPEN (2 mol%) to a dry, argon-flushed reaction vessel.

    • Add anhydrous, degassed solvent (e.g., isopropanol or dichloromethane, 0.1 M relative to the substrate).

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup:

    • In a separate flask, dissolve 5-fluoro-1-indanone (1.0 eq) in the chosen solvent.

    • Prepare a mixture of formic acid (5.0 eq) and triethylamine (2.0 eq) as the hydrogen source.

    • Add the 5-fluoro-1-indanone solution to the reaction vessel containing the catalyst.

    • Add the formic acid/triethylamine mixture to the reaction.

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 8-24 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude amine by column chromatography on silica gel or by distillation under reduced pressure.

  • Chiral Analysis:

    • Determine the enantiomeric excess (ee) of the purified (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine using chiral HPLC or supercritical fluid chromatography (SFC).

Quantitative Data (Representative)
ParameterValue
Substrate5-Fluoro-1-indanone
Catalyst[RuCl(p-cymene)((S,S)-TsDPEN)]
Catalyst Loading0.5 - 2 mol%
Hydrogen SourceFormic Acid / Triethylamine (5:2)
SolventIsopropanol
Temperature30 °C
Reaction Time12 - 24 hours
Yield >90%
Enantiomeric Excess (ee) >99%

Method 2: Biocatalytic Transamination

Biocatalytic transamination employs ω-transaminase enzymes to stereoselectively synthesize chiral amines from prochiral ketones. This method is highly attractive due to its excellent enantioselectivity, mild reaction conditions, and environmentally friendly nature.

Reaction Pathway

Transamination_Pathway ketone 5-Fluoro-1-indanone amine (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine ketone->amine byproduct Ketone Byproduct (e.g., Acetone) amine->byproduct Equilibrium enzyme (S)-selective ω-Transaminase enzyme->amine Catalysis donor Amine Donor (e.g., Isopropylamine) donor->amine cofactor Pyridoxal 5'-Phosphate (PLP) cofactor->enzyme

Caption: Biocatalytic Transamination for Chiral Amine Synthesis.

Experimental Protocol
  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.5).

    • Add the amine donor, typically isopropylamine, in excess (e.g., 1 M).

    • Add the cofactor, pyridoxal 5'-phosphate (PLP), to a final concentration of approximately 1 mM.

    • Dissolve the substrate, 5-fluoro-1-indanone, in a water-miscible co-solvent such as dimethyl sulfoxide (DMSO) to a final concentration of 10-50 g/L. The final concentration of DMSO in the reaction mixture should be optimized (e.g., 10-30% v/v) to ensure substrate solubility without significantly inhibiting the enzyme.

    • Add the (S)-selective ω-transaminase enzyme (commercially available or as a cell lysate/whole-cell preparation).

  • Reaction Conditions:

    • Maintain the reaction mixture at a constant temperature, typically between 30-45 °C, with gentle agitation.

    • Monitor the conversion of the ketone to the amine using HPLC.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, terminate the reaction by adjusting the pH to >10 with an aqueous base (e.g., 1 M NaOH).

    • Extract the product with a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).

    • Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude amine.

    • Purify the product by column chromatography or distillation.

  • Chiral Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC or SFC.

Quantitative Data (Representative)
ParameterValue
Substrate5-Fluoro-1-indanone
Biocatalyst(S)-selective ω-Transaminase
Amine DonorIsopropylamine
Co-solventDMSO (20% v/v)
pH8.0
Temperature40 °C
Reaction Time18 - 36 hours
Yield 70-95%
Enantiomeric Excess (ee) >99.5%

Workflow Comparison

Workflow_Comparison cluster_ATH Asymmetric Transfer Hydrogenation cluster_Bio Biocatalytic Transamination A1 Prepare Catalyst ([Ru] + Ligand) A2 Add Substrate & H-Source A1->A2 A3 Reaction (25-40°C) A2->A3 A4 Aqueous Work-up A3->A4 A5 Purification A4->A5 B1 Prepare Buffer, Amine Donor, PLP B2 Add Substrate (in co-solvent) & Enzyme B1->B2 B3 Reaction (30-45°C) B2->B3 B4 Basify & Extract B3->B4 B5 Purification B4->B5

Caption: Comparative Workflow of ATH and Biocatalytic Methods.

Conclusion

Both Asymmetric Transfer Hydrogenation and Biocatalytic Transamination represent state-of-the-art methodologies for the efficient and highly stereoselective synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine. The choice of method may depend on factors such as scale, cost of catalyst/enzyme, and available equipment. ATH is a well-established and broadly applicable chemical method, while biocatalysis offers a greener and often more selective alternative. These detailed protocols provide a solid foundation for researchers and drug development professionals to produce this key chiral intermediate with high purity and in a stereocontrolled manner.

Application Notes and Protocols: Reductive Amination of 5-Fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds. This application note details a comprehensive protocol for the reductive amination of 5-fluoro-1-indanone, a key intermediate in the development of various therapeutic agents. The fluorine substituent at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this a critical transformation in drug discovery.

The protocol outlines the reaction of 5-fluoro-1-indanone with a selection of primary and secondary amines using sodium cyanoborohydride (NaBH3CN) as the reducing agent. This reagent is particularly advantageous as it is less reactive than sodium borohydride and can be used in one-pot procedures under mildly acidic conditions, selectively reducing the intermediate iminium ion in the presence of the ketone starting material.[1]

Reaction Principle

The reductive amination of 5-fluoro-1-indanone proceeds in two main steps:

  • Iminium Ion Formation: The ketone carbonyl group reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (with a primary amine) or an iminium ion (with a secondary amine).

  • Reduction: The iminium ion is then reduced in situ by a hydride-donating reducing agent, such as sodium cyanoborohydride, to yield the corresponding amine product.

Reductive_Amination_Pathway ketone 5-Fluoro-1-indanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R¹R²NH amine Primary or Secondary Amine (R¹R²NH) amine->hemiaminal hemiaminal->ketone - R¹R²NH iminium Iminium Ion hemiaminal->iminium + H⁺, - H₂O iminium->hemiaminal + H₂O, - H⁺ product N-substituted-5-fluoro-1-aminoindane iminium->product + NaBH₃CN H_plus H⁺ H2O H₂O reducing_agent NaBH₃CN

Experimental Protocols

The following protocols provide detailed methodologies for the reductive amination of 5-fluoro-1-indanone with representative primary and secondary amines.

Materials and Equipment
  • 5-Fluoro-1-indanone

  • Methylamine hydrochloride

  • Dimethylamine hydrochloride

  • Benzylamine

  • Morpholine

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

General Procedure for Reductive Amination

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 5-fluoro-1-indanone and amine in methanol add_reductant Add NaBH₃CN start->add_reductant stir Stir at room temperature add_reductant->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize product purify->end

Protocol 1: Synthesis of N-Methyl-5-fluoro-1-aminoindane (from Methylamine HCl)

  • To a solution of 5-fluoro-1-indanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous methanol, add triethylamine (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of N,N-Dimethyl-5-fluoro-1-aminoindane (from Dimethylamine HCl)

  • To a solution of 5-fluoro-1-indanone (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in anhydrous methanol, add triethylamine (1.2 eq).

  • Follow steps 2-10 from Protocol 1.

Protocol 3: Synthesis of N-Benzyl-5-fluoro-1-aminoindane

  • To a solution of 5-fluoro-1-indanone (1.0 eq) and benzylamine (1.1 eq) in anhydrous methanol, add a few drops of acetic acid to adjust the pH to approximately 6-7.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Follow steps 4-10 from Protocol 1.

Protocol 4: Synthesis of N-(5-Fluoro-1-indanyl)morpholine

  • To a solution of 5-fluoro-1-indanone (1.0 eq) and morpholine (1.1 eq) in anhydrous methanol, add a few drops of acetic acid to adjust the pH to approximately 6-7.

  • Follow steps 2-10 from Protocol 3.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the reductive amination of 5-fluoro-1-indanone with various amines. These values are based on general procedures for reductive amination of similar ketones and may require optimization for specific applications.

AmineReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Methylamine HCl / Et3NNaBH3CNMethanolRT12-2475-85
Dimethylamine HCl / Et3NNaBH3CNMethanolRT12-2470-80
BenzylamineNaBH3CNMethanolRT12-2480-90
MorpholineNaBH3CNMethanolRT12-2485-95

Yields are estimated based on similar reactions and may vary.

Troubleshooting and Safety Precautions

  • Low Yields: Incomplete iminium ion formation can lead to low yields. Ensure the pH of the reaction mixture is optimal (around 6-7). For less reactive ketones or amines, the addition of a dehydrating agent like molecular sieves may be beneficial.

  • Side Reactions: Over-reduction of the ketone to the corresponding alcohol can occur, especially with less selective reducing agents like sodium borohydride. Using NaBH3CN or NaBH(OAc)3 minimizes this side reaction.

  • Safety: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Quench the reaction carefully and neutralize any acidic waste before disposal.

Conclusion

This application note provides a detailed and practical protocol for the reductive amination of 5-fluoro-1-indanone. The use of sodium cyanoborohydride offers a reliable and selective method for the synthesis of a variety of N-substituted 5-fluoro-1-aminoindanes. The procedures outlined herein can be readily adapted and optimized for the synthesis of diverse compound libraries in a drug discovery setting.

References

Application Note: Chiral HPLC Separation of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral primary amine whose enantiomers can exhibit different pharmacological and toxicological profiles. The separation and quantification of these enantiomers are crucial for drug development, quality control, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[2][3][4] This application note provides a detailed protocol for the chiral HPLC separation of the enantiomers of this compound. The method is based on established principles for the separation of chiral amines using polysaccharide-based CSPs.[5]

Principle of Separation

The direct chiral separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including amines.[5][6] The differential stability of these diastereomeric complexes leads to different retention times for the two enantiomers, enabling their separation. For basic compounds like amines, the addition of a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution.[3][7]

Experimental Protocols

Recommended Method: Direct Chiral HPLC

This protocol details the direct separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

Materials and Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: A polysaccharide-based column, for example, one based on cellulose tris(3,5-dimethylphenylcarbamate).

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: A solution of racemic this compound (approximately 1 mg/mL) dissolved in the mobile phase or a compatible solvent.

Chromatographic Conditions:

ParameterRecommended Conditions
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) based column
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Protocol Steps:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the specified ratio. For example, to prepare 1 L of mobile phase, mix 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. Further dilute the stock solution if necessary to fall within the linear range of the detector.

  • Injection and Data Acquisition: Inject the prepared sample onto the equilibrated HPLC system and acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their retention times, peak areas, and resolution.

Method Optimization:

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol can be adjusted to optimize the retention and resolution of the enantiomers. Increasing the proportion of isopropanol will generally decrease retention times.

  • Basic Additive: The concentration of diethylamine can be varied (e.g., 0.05% to 0.2%) to improve peak shape and minimize tailing.

  • Flow Rate: Adjusting the flow rate can influence the separation efficiency and analysis time. A lower flow rate may improve resolution but will increase the run time.

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and, consequently, the separation.

Data Presentation

Expected Performance Parameters

The following table summarizes the expected performance parameters for the chiral separation method. These values are targets for a well-optimized separation.

ParameterTarget Value
Separation Factor (α) > 1.2
Resolution (Rs) > 1.5
Tailing Factor (Tf) 0.9 - 1.5
Theoretical Plates (N) > 3000
  • Separation Factor (α): A measure of the selectivity between the two enantiomers.

  • Resolution (Rs): The degree of separation between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.

Mandatory Visualization

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/IPA/DEA) Pump HPLC Pump MobilePhase->Pump Equilibration SamplePrep Sample Preparation (Racemic Amine Solution) Injector Autosampler SamplePrep->Injector Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Analysis Report Integration->Report

Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

References

Application Notes and Protocols for 5-Fluoro-2,3-dihydro-1H-inden-1-amine as a Potential Dopamine Agonist in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the use of 5-Fluoro-2,3-dihydro-1H-inden-1-amine as a dopamine agonist in the context of Parkinson's disease is limited. The following application notes and protocols are presented as a representative template for the evaluation of a novel compound for this therapeutic application. The data presented herein is hypothetical and for illustrative purposes.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain. Dopamine agonists are a class of drugs that mimic the action of dopamine by directly stimulating dopamine receptors, thereby alleviating the motor symptoms of PD. This compound is a small molecule with structural features that suggest potential interaction with dopamine receptors. These notes provide a framework for investigating its potential as a dopamine agonist for Parkinson's disease research.

Pharmacological Profile (Hypothetical Data)

The following tables summarize the hypothetical pharmacological data for this compound.

Table 1: In Vitro Dopamine Receptor Binding Affinity

Receptor SubtypeKi (nM)
Dopamine D1850
Dopamine D215
Dopamine D325
Dopamine D4120
Dopamine D5950

Table 2: In Vitro Functional Activity (cAMP Assay)

Receptor SubtypeEC50 (nM)% Maximal Response (vs. Dopamine)
Dopamine D24585% (Agonist)

Table 3: Selectivity Profile against Other CNS Receptors

ReceptorKi (nM)
Serotonin 5-HT2A> 1000
Adrenergic α1> 1000
Adrenergic α2> 1000
Histamine H1> 1000

Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors that, upon activation by an agonist like this compound, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression.

Dopamine_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound D2R Dopamine D2 Receptor Agonist->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation, Gene Expression) PKA->Downstream Phosphorylates Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_lead_opt Lead Optimization Binding Receptor Binding Assays (D1, D2, D3, D4, D5) Functional Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional Selectivity Selectivity Screening (Off-target receptors) Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Promising Candidates Behavior Behavioral Models (e.g., 6-OHDA Rotational Model) PK->Behavior Tox Toxicology Studies Behavior->Tox Lead Lead Candidate Selection Tox->Lead

Application Notes and Protocols for 5-Fluoro-2,3-dihydro-1H-inden-1-amine as a Selective MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine, a neurotransmitter implicated in various neurological disorders, including Parkinson's disease. Selective inhibition of MAO-B increases the synaptic concentration of dopamine, offering a therapeutic strategy for managing the motor symptoms of Parkinson's disease and potentially exerting neuroprotective effects. 5-Fluoro-2,3-dihydro-1H-inden-1-amine is a structural analog of rasagiline, a potent and selective irreversible MAO-B inhibitor. The introduction of a fluorine atom at the 5-position of the indane ring may modulate the compound's potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide for the investigation of this compound as a selective MAO-B inhibitor, covering its synthesis, in vitro characterization, and in vivo evaluation.

Data Presentation

The inhibitory activity of this compound against MAO-A and MAO-B should be determined to assess its potency and selectivity. The half-maximal inhibitory concentrations (IC50) are key parameters for this evaluation. While specific experimental values for this compound are not yet publicly available, the following table provides a template for presenting such data once determined experimentally. For comparison, typical IC50 values for the well-established MAO-B inhibitor, Rasagiline, are included.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI = MAO-A IC50 / MAO-B IC50)
This compound To be determinedTo be determinedTo be determined
Rasagiline4124.43~93

Experimental Protocols

I. Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 3-(4-fluorophenyl)propanoic acid.

Step 1: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one

  • Reaction: Intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid.

  • Reagents: 3-(4-fluorophenyl)propanoic acid, polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl3).

  • Procedure (using PPA):

    • Heat polyphosphoric acid to approximately 80-90 °C.

    • Slowly add 3-(4-fluorophenyl)propanoic acid to the heated PPA with vigorous stirring.

    • Continue heating and stirring for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 5-Fluoro-2,3-dihydro-1H-inden-1-one.

Step 2: Synthesis of this compound (Reductive Amination)

  • Reaction: Reductive amination of 5-Fluoro-2,3-dihydro-1H-inden-1-one.

  • Reagents: 5-Fluoro-2,3-dihydro-1H-inden-1-one, ammonium acetate or ammonia, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), methanol or another suitable solvent.

  • Procedure (using NaBH3CN):

    • Dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one and a large excess of ammonium acetate in methanol.

    • Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Quench the reaction by adding dilute hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Wash the aqueous residue with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by column chromatography.

II. In Vitro MAO-A and MAO-B Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 values of this compound for both MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine).

    • Amplex® Red reagent (or similar fluorescent probe).

    • Horseradish peroxidase (HRP).

    • Phosphate buffer (pH 7.4).

    • This compound.

    • Positive controls: Clorgyline (for MAO-A) and Selegiline or Rasagiline (for MAO-B).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive controls in phosphate buffer.

    • In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.

    • Add the serially diluted test compound or positive controls to the respective wells. Include wells with enzyme and buffer only (no inhibitor control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare a working solution of the substrate (kynuramine), Amplex® Red, and HRP in phosphate buffer.

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration.

    • Determine the percent inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

III. In Vivo Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease

This protocol outlines a general procedure for assessing the neuroprotective or symptomatic effects of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Animals: Male C57BL/6 mice (8-12 weeks old).

  • Reagents: MPTP-HCl, this compound, vehicle (e.g., saline or 0.5% carboxymethylcellulose).

  • Experimental Design:

    • Group 1 (Control): Vehicle administration.

    • Group 2 (MPTP): MPTP administration + vehicle.

    • Group 3 (Test Compound): MPTP administration + this compound.

  • Procedure:

    • MPTP Administration: Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day to induce dopaminergic neurodegeneration.

    • Drug Treatment: Begin administration of this compound (at a predetermined dose, e.g., 1-10 mg/kg, orally or intraperitoneally) either before (for neuroprotection studies) or after (for symptomatic studies) MPTP administration, and continue daily for a specified period (e.g., 7-21 days).

    • Behavioral Testing:

      • Rotarod Test: To assess motor coordination and balance. Measure the latency to fall from a rotating rod.

      • Pole Test: To assess bradykinesia. Measure the time taken to turn and descend a vertical pole.

      • Open Field Test: To assess locomotor activity.

    • Neurochemical Analysis:

      • At the end of the treatment period, euthanize the animals and dissect the striatum.

      • Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Immunohistochemistry:

      • Perfuse the brains and prepare sections of the substantia nigra.

      • Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the surviving dopaminergic neurons.

IV. Analytical Characterization
  • Purity and Identity: The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like trifluoroacetic acid) is a common starting point for method development.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Chiral Separation: Since the 1-position of the indane ring is a chiral center, it is crucial to separate and test the individual enantiomers, as biological activity is often stereospecific. Chiral HPLC is the method of choice for this purpose, using a suitable chiral stationary phase (e.g., polysaccharide-based columns).

Visualizations

MAO_B_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Synaptic_Dopamine Increased Synaptic Dopamine Dopamine->Synaptic_Dopamine Metabolites Inactive Metabolites (DOPAC) MAOB->Metabolites Inhibitor 5-Fluoro-2,3-dihydro- 1H-inden-1-amine Inhibitor->MAOB Inhibition Inhibitor->Synaptic_Dopamine Leads to Therapeutic_Effect Therapeutic Effect (e.g., in Parkinson's Disease) Synaptic_Dopamine->Therapeutic_Effect

Caption: Signaling pathway of MAO-B inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Analysis Analytical Characterization (HPLC, NMR, MS) Purification->Analysis MAO_Assay MAO-A & MAO-B Inhibition Assay Analysis->MAO_Assay IC50_Determination IC50 Determination MAO_Assay->IC50_Determination Animal_Model Parkinson's Disease Animal Model (MPTP) IC50_Determination->Animal_Model Treatment Compound Administration Animal_Model->Treatment Behavioral Behavioral Tests Treatment->Behavioral Neurochemical Neurochemical Analysis Treatment->Neurochemical Histology Immunohistochemistry Treatment->Histology

Caption: General experimental workflow.

Application Note: NMR Analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed NMR analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a valuable building block in medicinal chemistry. The provided data and protocols are intended to support researchers in the identification, characterization, and quality control of this compound.

Introduction

This compound is a fluorinated derivative of 1-aminoindan. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. As such, this compound serves as a key intermediate in the synthesis of various biologically active molecules. Accurate structural elucidation and purity assessment are critical, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This application note details the ¹H, ¹³C, and ¹⁹F NMR analysis of this compound.

Predicted NMR Data

Due to the limited availability of experimentally acquired and published spectra for this compound, the following tables summarize predicted NMR data based on established principles of NMR spectroscopy and analysis of structurally related compounds. These tables provide an expected range and pattern for the chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~4.2 - 4.5t~7-8
H-2 (a)~1.8 - 2.1m-
H-2 (b)~2.4 - 2.7m-
H-3 (a)~2.8 - 3.1m-
H-3 (b)~2.9 - 3.2m-
H-4~7.1 - 7.3ddJ(H-F) ~8-10, J(H-H) ~2-3
H-6~6.9 - 7.1tdJ(H-H) ~8-9, J(H-F) ~8-10
H-7~7.2 - 7.4ddJ(H-H) ~8-9, J(H-F) ~5-6
-NH₂~1.5 - 2.5br s-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1~55 - 60
C-2~30 - 35
C-3~30 - 35
C-3a~140 - 145 (d, J(C-F) ~5-10 Hz)
C-4~112 - 116 (d, J(C-F) ~20-25 Hz)
C-5~160 - 165 (d, J(C-F) ~240-250 Hz)
C-6~114 - 118 (d, J(C-F) ~20-25 Hz)
C-7~125 - 130 (d, J(C-F) ~5-10 Hz)
C-7a~145 - 150 (d, J(C-F) ~2-5 Hz)

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentChemical Shift (δ, ppm)Multiplicity
5-F~ -110 to -120m

Experimental Protocols

The following are detailed protocols for the acquisition of high-quality NMR spectra for this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis. For observing the -NH₂ protons, which can exchange with acidic protons in the solvent, DMSO-d₆ can be used.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm for ¹H and ¹³C NMR).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol
  • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate all signals.

¹³C NMR Spectroscopy Protocol
  • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy Protocol
  • Spectrometer: Use a 400 MHz or higher field NMR spectrometer equipped with a fluorine-capable probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

    • Spectral Width: A wide spectral width of ~200-250 ppm is recommended initially, centered around -120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Mandatory Visualizations

Logical Workflow for NMR Analysis

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR F19_NMR 19F NMR NMR_Tube->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT Phasing Phase Correction FT->Phasing Referencing Referencing Phasing->Referencing Integration Integration (1H) Referencing->Integration For 1H NMR Structure Confirm Structure Referencing->Structure Integration->Structure

Caption: Workflow for the NMR analysis of this compound.

Key Structural Correlations in 2D NMR

Structural_Correlations H1 H-1 H2 H-2 H1->H2 COSY C3 C-3 H1->C3 HMBC C7a C-7a H1->C7a HMBC H3 H-3 H2->H3 COSY H3->C7a HMBC H7 H-7 C1 C-1 H7->C1 HMBC C2 C-2 C7 C-7

Caption: Expected key 2D NMR correlations for structural assignment.

Application Notes and Protocols for Mass Spectrometry of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine. This small molecule is of interest in pharmaceutical and chemical research, and its characterization by mass spectrometry is crucial for identification, purity assessment, and metabolic studies. The protocols outlined below are designed for researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Introduction

This compound is a fluorinated derivative of indanamine. The presence of the fluorine atom and the primary amine group significantly influences its chemical properties and behavior in mass spectrometry. Understanding its fragmentation pattern is essential for its unambiguous identification in complex matrices. This application note describes a general workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), a common technique for the analysis of polar and semi-polar small molecules.[1]

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a nitrogen atom, the molecular ion will have an odd nominal mass. The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[2][3]

For this compound, the key predicted fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) are:

  • Molecular Ion (M+) : The initial ion formed upon ionization.

  • α-Cleavage : Loss of a hydrogen radical to form a stable iminium ion.

  • Loss of NH3 : Neutral loss of ammonia from the molecular ion.

  • Ring Cleavage : Fragmentation of the indane ring structure.

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound (C₉H₁₀FN, Molecular Weight: 151.18 g/mol ).

Ion Predicted m/z Description
[M+H]⁺152.09Protonated molecular ion (in positive ESI)
[M]⁺151.08Molecular ion (in EI)
[M-H]⁺150.08Result of α-cleavage (loss of H radical)
[M-NH₂]⁺135.07Loss of the amino group
[M-NH₃]⁺134.07Loss of ammonia

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data and preventing instrument contamination.[4][5]

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.2 µm syringe filters

  • 2 mL LC-MS vials with septa

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 mixture of acetonitrile and water.

  • Acidification (Optional but Recommended for ESI+): Add formic acid to the working solution to a final concentration of 0.1% (v/v) to promote protonation.

  • Filtration: Filter the final solution through a 0.2 µm syringe filter into an LC-MS vial to remove any particulate matter.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

MS Conditions (Positive ESI Mode):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Range m/z 50 - 500
Scan Time 0.2 s

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of data analysis for the mass spectrometry of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve Dissolve in Methanol Standard->Dissolve Dilute Dilute with ACN/Water Dissolve->Dilute Acidify Acidify with Formic Acid Dilute->Acidify Filter Filter into Vial Acidify->Filter Inject Inject Sample Filter->Inject Separate LC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MS Detection Ionize->Detect Acquire Acquire Raw Data Detect->Acquire Process Process Spectra Acquire->Process Identify Identify Molecular Ion Process->Identify Analyze Analyze Fragmentation Identify->Analyze Report Generate Report Analyze->Report

Caption: Experimental workflow for LC-MS analysis.

data_analysis_logic cluster_ms1 MS1 Analysis cluster_ms2 MS2 (Tandem MS) Analysis cluster_conclusion Conclusion RawData Raw MS Data ExtractXIC Extract Ion Chromatogram (m/z 152.09) RawData->ExtractXIC FindPeak Identify Chromatographic Peak ExtractXIC->FindPeak ConfirmMass Confirm Accurate Mass of [M+H]+ FindPeak->ConfirmMass SelectPrecursor Select [M+H]+ as Precursor ConfirmMass->SelectPrecursor Fragment Induce Fragmentation (CID) SelectPrecursor->Fragment AcquireMS2 Acquire MS2 Spectrum Fragment->AcquireMS2 IdentifyFragments Identify Fragment Ions (e.g., m/z 135.07, 134.07) AcquireMS2->IdentifyFragments StructureConfirm Structural Confirmation IdentifyFragments->StructureConfirm

Caption: Logical workflow for mass spectral data analysis.

References

Application Note: A Protocol for the Synthesis of 2,3-dihydro-1H-inden-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-dihydro-1H-inden-1-amine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. A prominent example is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), which is used clinically for the treatment of Parkinson's disease.[1][2] The synthesis of these compounds, particularly in their enantiomerically pure forms, is of significant interest to the pharmaceutical industry. This document provides detailed protocols for the synthesis of the racemic 2,3-dihydro-1H-inden-1-amine core, its subsequent derivatization via N-alkylation, and methods for achieving enantiomeric purity.

General Synthetic Strategies

The synthesis of 2,3-dihydro-1H-inden-1-amine derivatives typically follows a multi-step pathway starting from 1-indanone. The primary methods include the formation of the core amine structure followed by functionalization.

  • Reductive Amination of 1-Indanone: This is the most common route to prepare the 2,3-dihydro-1H-inden-1-amine scaffold.[3] The process involves the reaction of 1-indanone with an amine source to form an intermediate imine or a related species, which is then reduced to the corresponding amine. Common reducing agents include sodium borohydride and catalytic hydrogenation.[4] An alternative involves the formation of an oxime from 1-indanone, which is subsequently reduced.[5]

  • N-Alkylation of 2,3-dihydro-1H-inden-1-amine: Once the primary amine is formed, derivatives are synthesized primarily through N-alkylation. This involves reacting the amine with an appropriate alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base.[4][6] For instance, the synthesis of Rasagiline involves the alkylation of (R)-1-aminoindan with a propargyl group.[6]

  • Asymmetric Synthesis and Chiral Resolution: Since the biological activity of these derivatives often resides in a single enantiomer, obtaining enantiopure compounds is critical. This can be achieved through two main approaches:

    • Chiral Resolution: A racemic mixture of the amine or a precursor is separated into its constituent enantiomers. A common method is the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid), which can be separated by fractional crystallization.[4]

    • Asymmetric Synthesis: The chiral center is introduced stereoselectively. Modern methods include the asymmetric transfer hydrogenation of a cyclic imine intermediate using a chiral catalyst, which can afford the desired amine in high enantiomeric excess.[1] Biocatalytic approaches using enzymes like reductive aminases are also being developed for direct asymmetric synthesis from the ketone.[7]

Experimental Workflow

The overall process for synthesizing a chiral N-alkylated 2,3-dihydro-1H-inden-1-amine derivative is outlined below.

G cluster_start Starting Material cluster_racemic Racemic Synthesis cluster_chiral Chiral Separation & Derivatization A 1-Indanone B Racemic Intermediate (e.g., N-Benzyl-1-aminoindan) A->B Reductive Amination (e.g., + Benzylamine, NaBH4) C Racemic 1-Aminoindan B->C Debenzylation (e.g., Hydrogenation) D Chiral Resolution (Diastereomeric Salts) C->D Salt Formation (+ Chiral Acid) E Enantiopure 1-Aminoindan (e.g., R-isomer) D->E Crystallization & Liberation F N-Alkylation E->F + Alkylating Agent (e.g., Propargyl Sulfonate) G Final Chiral Derivative (e.g., Rasagiline) F->G

Caption: General workflow for the synthesis of chiral 2,3-dihydro-1H-inden-1-amine derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic N-Benzyl-2,3-dihydro-1H-inden-1-amine

This protocol is adapted from a procedure involving the reductive amination of 1-indanone.[4]

  • Condensation: To a solution of 1-indanone in a suitable solvent like ethanol, add an equimolar amount of benzylamine.

  • Imine Formation: Stir the mixture at room temperature. The reaction can be monitored by TLC to observe the formation of the intermediate enamine/imine.

  • Reduction: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature below 10°C.

  • Quenching and Extraction: After the reaction is complete, quench the excess NaBH₄ by slowly adding water. Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography to yield racemic N-benzyl-2,3-dihydro-1H-inden-1-amine.

Protocol 2: Synthesis of (R)-(+)-N-Propargyl-1-aminoindan (Rasagiline)

This protocol describes the N-alkylation of enantiopure (R)-(-)-1-aminoindan.[6]

  • Reaction Setup: In a reaction vessel, dissolve (R)-(-)-1-aminoindan in acetonitrile.

  • Addition of Reagents: Add propargyl methanesulfonate (or propargyl p-toluenesulfonate) to the solution.

  • Base Addition: Cool the mixture to 0°C and add a base, such as potassium carbonate, portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring for completion by TLC or HPLC.[6]

  • Workup: Concentrate the reaction mixture to dryness under reduced pressure. Add water to the residue and extract with an organic solvent like dichloromethane.

  • Purification: Combine the organic extracts, dry over a suitable drying agent, and concentrate to obtain the crude product.

  • Salt Formation (Optional): For purification and formulation, the free base can be converted to its mesylate salt. Dissolve the crude product in isopropanol and add methanesulfonic acid. Heat to reflux, then cool to induce crystallization. The resulting solid can be collected by filtration to yield Rasagiline mesylate with high purity.[4]

Summary of Synthetic Data

The following table summarizes various reported conditions and yields for key steps in the synthesis of 2,3-dihydro-1H-inden-1-amine derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Citation
1-IndanoneBenzylamine, then NaBH₄ in ethanolRacemic N-Benzyl-1-aminoindan82%[4]
(R)-N-Benzyl-1-aminoindanHydrogenation (e.g., Pd/C, H₂)(R)-1-Aminoindan72%[4]
(R)-1-AminoindanPropargyl chloride, K₂CO₃, acetonitrile(R)-N-Propargyl-1-aminoindanNot specified[4]
(R)-1-AminoindanPropargyl methanesulfonate, carbonate base, 0°C to RT(R)-N-Propargyl-1-aminoindanHigh[6]
(R)-N-Propargyl-1-aminoindanMethanesulfonic acid, isopropanol, reflux(R)-N-Propargyl-1-aminoindan Mesylate98%[4]
1-Indanone OximeAlumino-nickel alloy, alkaline solution2,3-dihydro-1H-inden-1-amineNot specified[5]

Biological Context: MAO-B Inhibition in Parkinson's Disease

Derivatives such as Rasagiline are potent inhibitors of Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine. In Parkinson's disease, the loss of dopaminergic neurons leads to reduced dopamine levels in the brain. By inhibiting MAO-B, these drugs increase the synaptic concentration of dopamine, thereby alleviating motor symptoms.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_synapse Dopamine (DA) DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding DA_vesicle DA Vesicles DA_vesicle->DA_synapse Release DA_presyn Dopamine DAT->DA_presyn MAOB MAO-B DA_presyn->MAOB Degradation Metabolites Inactive Metabolites MAOB->Metabolites Signal Signal Transduction DA_receptor->Signal Activation Inhibitor Rasagiline Derivative (MAO-B Inhibitor) Inhibitor->MAOB Inhibition

Caption: Role of MAO-B in dopamine metabolism and its inhibition by inden-amine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of Inden-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of inden-1-amine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of inden-1-amine derivatives?

A1: The two most common and effective methods for the chiral resolution of racemic inden-1-amine derivatives are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and classical resolution via the formation of diastereomeric salts with a chiral resolving agent.[1][2] The choice between these methods often depends on the scale of the separation, available equipment, and the specific properties of the inden-1-amine derivative.

Q2: Why is the selection of the chiral stationary phase (CSP) critical in HPLC resolution?

A2: Enantiomers have identical physical properties and can only be separated in a chiral environment.[3] The CSP provides this chiral environment, and the separation is achieved through differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers of the inden-1-amine derivative and the chiral selector on the stationary phase. The nature of these interactions dictates the selectivity and, consequently, the resolution of the enantiomers. Polysaccharide-based CSPs are often a good starting point for screening.[4]

Q3: What is the role of a resolving agent in diastereomeric salt crystallization?

A3: A resolving agent is an enantiomerically pure chiral compound (typically a chiral acid for resolving a basic amine) that reacts with the racemic inden-1-amine to form a pair of diastereomeric salts.[1][5] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]

Q4: Can derivatization of the inden-1-amine derivative improve its chiral resolution?

A4: Yes, derivatization can be a useful strategy, particularly for HPLC separations. Reacting the amine with a chiral or achiral derivatizing agent can introduce functional groups that enhance the interactions with the CSP, leading to better selectivity and resolution. For instance, using a fluorogenic derivatizing agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can improve interaction sites and detection sensitivity.[6]

Troubleshooting Guides

HPLC-Based Chiral Resolution

Issue 1: Poor or No Resolution of Enantiomers

  • Question: I am not seeing any separation between the enantiomers of my inden-1-amine derivative. What should I do?

  • Answer:

    • Verify CSP Selection: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) and cyclofructan-based CSPs are often effective for primary amines.[4][7] A screening of different CSPs is highly recommended as the interactions are highly specific.

    • Optimize Mobile Phase: The composition of the mobile phase is crucial for achieving selectivity.[8]

      • Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane).

      • Polar Organic Mode: Experiment with different ratios of acetonitrile and an alcohol modifier (e.g., methanol, ethanol).

    • Introduce/Change Additives: For basic compounds like amines, the addition of a basic modifier (e.g., 0.1% diethylamine (DEA) or triethylamine (TEA)) to the mobile phase is often necessary to improve peak shape and selectivity.[9] Sometimes, a combination of an acidic and basic additive can be beneficial.[10]

    • Adjust Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the energy difference of the diastereomeric complexes formed on the CSP.[8]

Issue 2: Peak Tailing or Broad Peaks

  • Question: The peaks for my inden-1-amine enantiomers are broad and show significant tailing. How can I improve the peak shape?

  • Answer:

    • Add a Basic Modifier: Peak tailing for amines is commonly caused by strong interactions with residual acidic silanol groups on the silica surface of the CSP. Adding a small amount of a basic additive, such as DEA or TEA (typically 0.1-0.5%), to the mobile phase can suppress these interactions and lead to sharper, more symmetrical peaks.[11][12]

    • Check for Column Contamination: A "memory effect" from previous analyses with strongly retained additives can affect peak shape.[3][12] Ensure the column is properly flushed and dedicated to similar types of analyses if possible.

    • Optimize Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening. Experiment with flow rates around the column manufacturer's recommendation.

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Normal Phase)
Chiral Stationary Phase Chiralpak® IALarihc® CF6-PChiralpak® IB
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Methanol (95:5, v/v)n-Hexane / Ethanol (85:15, v/v)
Additive 0.1% Diethylamine (DEA)0.3% TFA / 0.2% TEA0.1% Butylamine (BA)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C30 °C20 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm

Note: This table provides starting points for method development. Optimal conditions will vary for specific inden-1-amine derivatives.

  • Column Selection: Begin by screening on two to three different polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC).

  • Initial Mobile Phase Screening:

    • For normal phase, start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol with 0.1% DEA.

    • For polar organic mode, a starting mobile phase of 95:5 (v/v) acetonitrile/methanol with appropriate additives can be used.[7]

  • Gradient vs. Isocratic: For chiral separations, isocratic elution is generally preferred.[3]

  • Optimization:

    • If no separation is observed, change the alcohol modifier (e.g., isopropanol to ethanol).

    • Vary the percentage of the alcohol modifier in 5% increments.

    • If peak shape is poor, adjust the concentration of the basic additive.

    • If partial separation is achieved, try lowering the temperature in 5 °C increments.

hplc_troubleshooting start Start: Racemic Inden-1-amine Derivative screen_csp Screen on Polysaccharide CSPs (e.g., IA, IB, IC) start->screen_csp check_resolution Resolution Observed? screen_csp->check_resolution optimize_mobile_phase Optimize Mobile Phase (Alcohol % and Type) check_resolution->optimize_mobile_phase  Partial add_additive Add/Optimize Basic Additive (e.g., 0.1% DEA/TEA) check_resolution->add_additive  No / Poor failure Consider Derivatization or Alternative Method check_resolution->failure  None on multiple CSPs check_resolution2 Improved Resolution? optimize_mobile_phase->check_resolution2 check_resolution2->add_additive  No check_peak_shape Good Peak Shape? check_resolution2->check_peak_shape  Yes add_additive->check_peak_shape check_peak_shape->add_additive  No (Tailing) adjust_temp Adjust Temperature (e.g., decrease by 5-10 °C) check_peak_shape->adjust_temp  Yes check_resolution3 Baseline Separation? adjust_temp->check_resolution3 success Successful Resolution check_resolution3->success  Yes try_different_csp Try Different CSP Class (e.g., Cyclofructan) check_resolution3->try_different_csp  No try_different_csp->screen_csp try_different_csp->failure

Caption: A flowchart for systematic troubleshooting of HPLC-based chiral resolution.

Diastereomeric Salt Crystallization

Issue 1: No Crystal Formation

  • Question: I've mixed my racemic inden-1-amine with the chiral resolving agent, but no crystals are forming. What could be the issue?

  • Answer:

    • Solvent Selection: The chosen solvent may be too good, keeping the diastereomeric salts fully dissolved. A solvent screen is essential. The ideal solvent is one in which the desired diastereomeric salt has low solubility, while the other has high solubility.[2][13]

    • Supersaturation: The solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent or add an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[13]

    • Resolving Agent: The chosen resolving agent may not form a stable, crystalline salt with your amine. Screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).[1][14]

Issue 2: Low Yield or Purity of Diastereomeric Salt

  • Question: I've isolated crystals, but the yield is very low, or the enantiomeric excess (e.e.) after liberating the amine is poor. How can I optimize this?

  • Answer:

    • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine is a critical parameter. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes improve the purity and yield of the less soluble salt.[5][15]

    • Crystallization Time and Temperature: The kinetics of crystallization can be important.[16]

      • Cooling Rate: A slow and controlled cooling process generally favors the formation of larger, purer crystals.[13]

      • Aging: Allowing the mixture to stir at the final crystallization temperature for an extended period can improve both yield and purity.[13]

    • Recrystallization: To improve purity, the isolated diastereomeric salt should be recrystallized from a suitable solvent. One or more recrystallization steps may be necessary to achieve high diastereomeric excess.[1][15]

ParameterCondition 1Condition 2Condition 3
Resolving Agent (+)-Dibenzoyl-D-tartaric acid(S)-(+)-Mandelic acid(+)-Camphor-10-sulfonic acid
Stoichiometry (Agent:Amine) 0.5 : 11.0 : 10.8 : 1
Solvent MethanolEthanol / Water (9:1)Isopropanol
Crystallization Temperature Cool from 60°C to 5°C over 4hCool from 70°C to RT overnightCool from 50°C to 0°C over 2h
  • Screening for Resolving Agent and Solvent:

    • In small-scale vials, dissolve the racemic inden-1-amine in various solvents (e.g., methanol, ethanol, isopropanol).

    • Add a solution of the chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid) in the same solvent.[15]

    • Observe for the formation of a precipitate upon cooling or standing.

  • Scale-Up and Crystallization:

    • Dissolve the racemic amine in the chosen solvent with gentle heating.

    • Slowly add a solution of the resolving agent (optimized stoichiometry) with stirring.[15]

    • Allow the solution to cool slowly and undisturbed to induce crystallization. Further cooling in an ice bath may increase the yield.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[15]

    • Dry the crystals under vacuum.

    • Perform one or more recrystallizations to enhance diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., 2M NaOH) until the pH is >10 to neutralize the acid and liberate the free amine.[15]

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched inden-1-amine.

    • Analyze the enantiomeric excess by chiral HPLC.

dsr_workflow start Start: Racemic Inden-1-amine screen_agents Screen Resolving Agents and Solvents start->screen_agents check_crystals Crystalline Salt Formed? screen_agents->check_crystals optimize_conditions Optimize Stoichiometry, Temperature, and Time check_crystals->optimize_conditions  Yes failure Resolution Unsuccessful. Re-screen or use HPLC. check_crystals->failure  No crystallization Perform Crystallization optimize_conditions->crystallization isolate_salt Isolate Less Soluble Diastereomeric Salt crystallization->isolate_salt check_purity Purity (d.e.) Sufficient? isolate_salt->check_purity recrystallize Recrystallize Salt check_purity->recrystallize  No liberate_amine Liberate Free Amine (Basification & Extraction) check_purity->liberate_amine  Yes recrystallize->isolate_salt analyze_ee Analyze Enantiomeric Excess (e.e.) by HPLC liberate_amine->analyze_ee success Enantiomerically Enriched Inden-1-amine analyze_ee->success

Caption: A step-by-step workflow for developing a diastereomeric salt resolution method.

References

Technical Support Center: Optimizing Reductive Amination of 5-Fluoro-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reductive amination conditions for 5-fluoro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the reductive amination of 5-fluoro-1-indanone, and how do I choose the right one?

A1: Several reducing agents can be employed for the reductive amination of 5-fluoro-1-indanone. The optimal choice depends on the amine used, the desired reaction conditions (one-pot vs. two-step), and the scale of the reaction.

  • Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. However, it can also reduce the starting ketone, potentially lowering the yield of the desired amine.[1] It is best used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄.[2][3]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent than NaBH₄, it is selective for the reduction of the intermediate iminium ion over the ketone, making it suitable for one-pot reactions.[2][4] Careful pH control (typically between 6 and 7) is crucial to prevent the release of toxic hydrogen cyanide gas and to ensure selective reduction.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for one-pot reductive aminations.[3][6] It is less toxic than NaBH₃CN and can be used with a wider range of amines, including weakly basic and electron-deficient ones.[6]

  • Catalytic Hydrogenation (H₂/Catalyst): This method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is a greener alternative and can be highly effective.[7] However, it may require specialized equipment for handling hydrogen gas and the catalyst can sometimes be sensitive to poisoning by the amine or sulfur-containing impurities.

Q2: I am observing low yields in my reductive amination of 5-fluoro-1-indanone. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Imine Formation: The equilibrium for imine formation may not be favorable.

    • Solution: Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[8] Pre-forming the imine before adding the reducing agent can also improve yields.[3]

  • Reduction of the Starting Ketone: As mentioned in Q1, less selective reducing agents like NaBH₄ can reduce the 5-fluoro-1-indanone to the corresponding alcohol.

    • Solution: Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN for one-pot reactions.[2][4] If using NaBH₄, ensure complete imine formation before its addition.[1]

  • Suboptimal pH: The reaction pH is critical. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group will not be sufficiently activated.

    • Solution: For reactions with NaBH₃CN, maintain a pH of 6-7.[5] For reactions with NaBH(OAc)₃, the reaction is often carried out in the presence of acetic acid, which acts as a catalyst.[6]

  • Steric Hindrance: A bulky amine or substitution on the indanone ring can hinder the reaction.

    • Solution: Increase the reaction time, temperature, or use a less sterically hindered reducing agent.

Q3: I am seeing a significant amount of a byproduct that I suspect is the dialkylated amine. How can I prevent this?

A3: Over-alkylation, the formation of a tertiary amine from a primary amine, is a common side reaction.[2]

  • Solution:

    • Stoichiometry Control: Use an excess of the primary amine relative to the 5-fluoro-1-indanone.[7]

    • Two-Step Procedure: Isolate the intermediate imine before reduction. This prevents the newly formed secondary amine from reacting with any remaining ketone.[3]

    • Choice of Amine: If possible, using a secondary amine as the starting material will yield a tertiary amine without the possibility of further alkylation.

Q4: What are some common side products I should be aware of when performing a reductive amination on 5-fluoro-1-indanone?

A4: Besides the dialkylated product and the alcohol from ketone reduction, other side products can form:

  • Aldol Condensation Products: Under basic conditions, the indanone can undergo self-condensation.

  • Cyanide Adducts: When using NaBH₃CN, there is a possibility of cyanide addition to the iminium ion, especially at lower pH.[9]

  • Dehalogenation: While less common for fluorine, strong reducing conditions could potentially lead to the removal of the fluorine atom.

Q5: What are the recommended purification strategies for the resulting N-substituted 5-fluoro-1-aminoindan?

A5: The purification method will depend on the properties of the product and the impurities present.

  • Acid-Base Extraction: As the product is an amine, it can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Column Chromatography: Silica gel chromatography is a common method. Due to the basic nature of the amine, tailing can be an issue. To mitigate this, a small amount of a basic modifier like triethylamine (Et₃N) or ammonia can be added to the eluent.[10] Alternatively, basic alumina can be used as the stationary phase.[10] For fluorinated compounds, reversed-phase HPLC with a fluorinated stationary phase or eluent can also be effective.[11]

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion 1. Inactive reducing agent. 2. Incomplete imine formation. 3. Incorrect pH.1. Use fresh reducing agent. 2. Add a dehydrating agent (e.g., MgSO₄, molecular sieves) or pre-form the imine.[8] 3. Adjust pH to 6-7 for NaBH₃CN; add acetic acid for NaBH(OAc)₃.[5][6]
Formation of Alcohol Byproduct Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot reaction.Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2][4] Alternatively, use a two-step procedure with NaBH₄.[1]
Formation of Dialkylated Product The secondary amine product is reacting with remaining ketone.Use an excess of the primary amine.[7] Or, perform a two-step reaction with imine isolation.[3]
Reaction is Sluggish 1. Steric hindrance. 2. Low reactivity of the amine (e.g., electron-deficient anilines).1. Increase reaction temperature and/or time. 2. Use a more reactive reducing agent or add a Lewis acid catalyst (e.g., Ti(OiPr)₄).[2]
Difficulty in Product Isolation Product is an amine and may interact with silica gel during chromatography.Use acid-base extraction. For column chromatography, add a basic modifier (e.g., Et₃N) to the eluent or use basic alumina.[10]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general guideline and may require optimization for specific amines.

  • To a solution of 5-fluoro-1-indanone (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add the desired primary or secondary amine (1.1-1.5 eq.).

  • Add acetic acid (1.1-2.0 eq.) to the mixture and stir at room temperature for 20-60 minutes to facilitate iminium ion formation.[12]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirring solution. Be aware of initial gas evolution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is recommended when the one-pot method gives low yields due to ketone reduction.

Step 1: Imine Formation

  • Dissolve 5-fluoro-1-indanone (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).[1]

  • Add a dehydrating agent such as anhydrous MgSO₄ or 3Å molecular sieves.[8]

  • Stir the mixture at room temperature or with gentle heating. Monitor the formation of the imine by TLC or LC-MS until the ketone is consumed.

  • Once imine formation is complete, filter off the dehydrating agent. The crude imine solution can be used directly in the next step.

Step 2: Reduction

  • Cool the solution containing the imine to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) in small portions.

  • Allow the reaction to warm to room temperature and stir until the imine is no longer detectable by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Remove the organic solvent under reduced pressure.

  • Perform a standard aqueous workup, including extraction with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Visualizations

Reductive_Amination_Workflow cluster_one_pot One-Pot Protocol cluster_two_step Two-Step Protocol A1 5-Fluoro-1-indanone + Amine + Solvent B1 Add Acetic Acid (for NaBH(OAc)₃) A1->B1 C1 Iminium Ion Formation B1->C1 D1 Add Reducing Agent (e.g., NaBH(OAc)₃) C1->D1 E1 Reduction D1->E1 F1 Workup & Purification E1->F1 G1 Final Product F1->G1 A2 5-Fluoro-1-indanone + Amine + Dehydrating Agent B2 Imine Formation A2->B2 C2 Isolate/Use Imine Solution B2->C2 D2 Add Reducing Agent (e.g., NaBH₄) C2->D2 E2 Reduction D2->E2 F2 Workup & Purification E2->F2 G2 Final Product F2->G2

Caption: General workflows for one-pot and two-step reductive amination.

Troubleshooting_Logic Start Low Yield? Imine_Check Check for complete imine formation Start->Imine_Check Yes Alcohol_Check Alcohol byproduct detected? Imine_Check->Alcohol_Check Yes Add_Dehydrating Add dehydrating agent or pre-form imine Imine_Check->Add_Dehydrating No Dialkylation_Check Dialkylation detected? Alcohol_Check->Dialkylation_Check No Change_Reductant Use a more selective reducing agent (e.g., NaBH(OAc)₃) Alcohol_Check->Change_Reductant Yes Excess_Amine Use excess primary amine Dialkylation_Check->Excess_Amine Yes Optimize_pH Optimize pH Dialkylation_Check->Optimize_pH No Two_Step Switch to a two-step procedure Change_Reductant->Two_Step Excess_Amine->Two_Step

Caption: Troubleshooting flowchart for low yield in reductive amination.

References

Technical Support Center: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially applied method for the synthesis of this compound is the reductive amination of 5-fluoro-1-indanone. A widely used variation of this is the conversion of 5-fluoro-1-indanone to its oxime, followed by the reduction of the oxime to the desired primary amine.

Q2: What are the critical reaction parameters to control during the synthesis?

Key parameters to monitor and control include:

  • Temperature: Both the oximation and the reduction steps can be temperature-sensitive. Controlling the temperature is crucial to minimize side reactions.

  • Pressure: If catalytic hydrogenation is used for the reduction, maintaining the optimal hydrogen pressure is critical for reaction efficiency and safety.

  • Purity of Starting Materials: The purity of 5-fluoro-1-indanone will directly impact the impurity profile of the final product.

  • Choice of Reducing Agent: The type and amount of reducing agent will influence the selectivity and completeness of the reaction.

Q3: What analytical methods are suitable for monitoring the reaction progress and final product purity?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for monitoring the reaction and assessing the purity of this compound.[1][2] Derivatization techniques can be employed to improve the chromatographic separation and detection of aminoindanes and their impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Amine
Potential Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using TLC, HPLC, or GC-MS to ensure the complete consumption of the starting material (5-fluoro-1-indanone or its oxime). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent.
Suboptimal reaction temperature Ensure the reaction is being conducted at the optimal temperature for the specific reducing agent and solvent system being used. For catalytic hydrogenations, ensure the temperature is sufficient to facilitate the reaction without promoting side reactions.
Poor quality of reducing agent Use a fresh, high-quality reducing agent. The activity of some reducing agents, like sodium borohydride, can decrease over time.
Catalyst poisoning (for catalytic hydrogenation) Ensure the starting materials and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). If poisoning is suspected, a new batch of catalyst should be used.
Problem 2: Presence of Significant Impurities in the Crude Product

The following table summarizes common impurities, their potential origin, and suggested methods for their removal.

Impurity Name Structure Potential Origin Typical % (if known) Removal Strategy
5-Fluoro-2,3-dihydro-1H-inden-1-olIncomplete amination and reduction of the starting ketone.VariableFractional distillation or column chromatography.
Unreacted 5-Fluoro-2,3-dihydro-1H-inden-1-oneIncomplete reaction.VariableColumn chromatography.
N-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)-5-fluoro-2,3-dihydro-1H-inden-1-amine (Dimer)Over-reaction of the product amine with the starting ketone or imine intermediate.Can be significant if ammonia concentration is low.Column chromatography or recrystallization of a salt form.

Experimental Protocols

Key Experiment: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one Oxime

This protocol is adapted from the synthesis of 1-indanone oxime and should be optimized for the fluorinated analogue.

Materials:

  • 5-Fluoro-2,3-dihydro-1H-inden-1-one

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Sodium sulfate

Procedure:

  • To a solution of 5-Fluoro-2,3-dihydro-1H-inden-1-one in pyridine, add hydroxylamine hydrochloride.

  • Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.

  • To the residue, add ethyl acetate and 1 M aqueous HCl.

  • Separate the organic layer and wash it sequentially with 1 M aqueous HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Fluoro-2,3-dihydro-1H-inden-1-one oxime.

Visualizations

Troubleshooting Workflow for Impurity Identification

G start Crude Product Analysis (HPLC/GC-MS) impurity_detected Impurity Detected? start->impurity_detected identify_impurity Identify Impurity (MS, NMR) impurity_detected->identify_impurity Yes end Pure Product impurity_detected->end No known_impurity Known Impurity? identify_impurity->known_impurity troubleshoot Consult Troubleshooting Guide known_impurity->troubleshoot Yes unknown_impurity Characterize Unknown Impurity known_impurity->unknown_impurity No modify_synthesis Modify Synthesis/ Purification Protocol troubleshoot->modify_synthesis unknown_impurity->modify_synthesis modify_synthesis->start G start_material 5-Fluoro-1-indanone intermediate 5-Fluoro-1-indanone Oxime (or Imine Intermediate) start_material->intermediate + Nitrogen Source product 5-Fluoro-1-aminoindane intermediate->product + Reductant reductant Reducing Agent (e.g., H2/Catalyst, NaBH4) reductant->product nitrogen_source Nitrogen Source (e.g., NH2OH, NH3) nitrogen_source->intermediate

References

Technical Support Center: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in various pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and effective method is the reductive amination of 5-fluoro-1-indanone. This reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced to the desired primary amine. This method is favored for its versatility and the availability of various reducing agents that can be tailored to specific laboratory setups and substrate sensitivities.

Q2: I am experiencing low yields in my reductive amination. What are the likely causes and how can I improve the yield?

Low yields in the synthesis of this compound via reductive amination can stem from several factors:

  • Incomplete Imine Formation: The equilibrium between the ketone and the imine may not favor the imine. To drive the reaction forward, it is crucial to remove the water formed during imine formation. This can be achieved by using dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic removal of water with a suitable solvent.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine in the presence of the starting ketone, minimizing the formation of the 5-fluoro-1-indanol byproduct.[1]

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: I am observing the formation of 5-fluoro-1-indanol as a major byproduct. How can I prevent this?

The formation of the corresponding alcohol is a common side reaction, especially when using strong reducing agents like sodium borohydride (NaBH₄). To minimize this, consider the following:

  • Use a Milder Reducing Agent: As mentioned, NaBH(OAc)₃ or NaBH₃CN are more selective for the imine over the ketone.

  • Two-Step Procedure: First, allow the imine to form completely by reacting 5-fluoro-1-indanone with the ammonia source in the presence of a dehydrating agent. Monitor the reaction by TLC until the ketone is consumed. Then, add the reducing agent to the reaction mixture.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system, such as ethyl acetate/hexanes, can be used to separate the starting material (5-fluoro-1-indanone), the intermediate imine, and the final product (this compound). The starting ketone will be less polar than the amine product. The imine intermediate will have a polarity between the ketone and the amine. By taking aliquots from the reaction mixture at different time points, you can visualize the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material (5-fluoro-1-indanone) Inactive reagents (ammonia source or reducing agent). Insufficient reaction time or temperature.Use fresh, high-quality reagents. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly.
Formation of 5-fluoro-1-indanol as a major byproduct The reducing agent is too strong and is reducing the starting ketone.Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Perform the reaction in a two-step process: form the imine first, then add the reducing agent.
Presence of multiple unidentified spots on TLC Formation of side products due to unoptimized reaction conditions. Decomposition of starting material or product.Optimize reaction parameters such as temperature, solvent, and stoichiometry of reagents. Ensure the reaction is performed under an inert atmosphere if reactants or products are sensitive to air or moisture.
Difficulty in isolating the final product The product may be soluble in the aqueous layer during workup, especially if it is in a protonated form. Emulsion formation during extraction.Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is in its free base form. Use a different extraction solvent or add brine to break up emulsions.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentAmine SourceSolventTypical Yield (%)Notes
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Ammonium AcetateDichloromethane (DCM)85-95Mild and selective, often the preferred reagent.
Sodium Cyanoborohydride (NaBH₃CN)Ammonium AcetateMethanol (MeOH)80-90Effective but toxic due to the use of cyanide. Requires careful handling and workup.
Sodium Borohydride (NaBH₄)Ammonium AcetateMethanol (MeOH)60-75Less selective, can lead to the formation of 5-fluoro-1-indanol. Best used in a two-step procedure.
Catalytic Hydrogenation (H₂/Pd-C)AmmoniaEthanol (EtOH)70-85"Green" method, but requires specialized hydrogenation equipment.

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a one-pot synthesis of this compound.

Materials:

  • 5-fluoro-1-indanone

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 5-fluoro-1-indanone (1.0 eq) in anhydrous dichloromethane (DCM), add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Visualizations

Synthetic Pathway

Synthetic_Pathway 5-Fluoro-1-indanone 5-Fluoro-1-indanone Imine Intermediate Imine Intermediate 5-Fluoro-1-indanone->Imine Intermediate + NH₃ - H₂O This compound This compound Imine Intermediate->this compound Reduction (e.g., NaBH(OAc)₃) Troubleshooting_Workflow start Start Reductive Amination check_tlc Monitor Reaction by TLC start->check_tlc low_yield Low Yield check_tlc->low_yield Low product spot intensity side_product Side Product Observed (5-fluoro-1-indanol) check_tlc->side_product New spot with Rf of alcohol incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Persistent starting material spot workup Proceed to Workup and Purification check_tlc->workup Reaction complete optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Use fresh reagents low_yield->optimize_conditions change_reductant Change to Milder Reductant (e.g., NaBH(OAc)₃) side_product->change_reductant add_dehydrating_agent Add Dehydrating Agent (e.g., MgSO₄) incomplete_reaction->add_dehydrating_agent optimize_conditions->start change_reductant->start add_dehydrating_agent->start

References

Technical Support Center: 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound hydrochloride in its solid form?

As a solid, this compound hydrochloride should be stored in a well-sealed container in an inert atmosphere at room temperature to protect it from moisture and atmospheric contaminants.

Q2: What potential degradation pathways should I be aware of when working with this compound in solution?

While specific degradation pathways for this compound hydrochloride are not extensively documented in publicly available literature, compounds with similar structures (aromatic amines) can be susceptible to degradation under certain conditions.[1] Key potential degradation pathways to consider include:

  • Hydrolysis: Degradation in aqueous solutions, which can be catalyzed by acidic or basic conditions.[2][3]

  • Oxidation: Degradation in the presence of oxidizing agents, which can affect the amine group and the aromatic ring.[1][2]

  • Photolysis: Degradation upon exposure to light, particularly UV light.[3][4]

Q3: How can I assess the stability of my this compound hydrochloride solution?

A forced degradation study is a common approach to assess the intrinsic stability of a drug substance.[1][3] This involves subjecting the compound in solution to harsh conditions (e.g., high/low pH, oxidizing agents, light, heat) to accelerate degradation and identify potential degradation products.[1][4] The stability is then typically monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in my chromatogram (HPLC analysis). The compound may be degrading in your solution.Perform a forced degradation study to identify potential degradation products.[1] Ensure the analytical method is capable of separating the parent compound from any degradants.[5] Check the pH and storage conditions of your solution.
Loss of compound concentration over time. The compound is likely unstable under your current storage or experimental conditions.Evaluate the stability of the compound under various pH, temperature, and light conditions to determine optimal storage parameters.[3] Consider using a different solvent system if solubility and stability are conflicting.
Solution changes color. This could indicate oxidation or another form of chemical degradation.Protect the solution from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation. Prepare fresh solutions before use.
Precipitate forms in the solution. The compound's solubility limit may have been exceeded, or a degradation product could be insoluble.Verify the solubility of the compound in your chosen solvent and at the experimental temperature. Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol: Forced Degradation Study for this compound hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study. Researchers should adapt the conditions based on the specific properties of their compound and analytical method.

Objective: To evaluate the intrinsic stability of this compound hydrochloride in solution under various stress conditions.

Materials:

  • This compound hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate, citrate)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).[2]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[2] Incubate at room temperature and an elevated temperature (e.g., 60°C).[2]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[2] Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).[2] Keep at room temperature and protect from light.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines.[3] A control sample should be protected from light.

    • Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 60°C) in a temperature-controlled oven.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of the parent compound remaining and identify any degradation products formed. Calculate the percentage of degradation.

Table 1: Example Summary of Forced Degradation Data

Stress ConditionTime (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl246015.22
0.1 M NaOH825 (RT)45.83
3% H₂O₂2425 (RT)8.51
Light Exposure2425 (RT)5.11
Thermal24602.30

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock_solution Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock_solution->acid base Basic (0.1 M NaOH, RT) stock_solution->base oxidation Oxidative (3% H₂O₂, RT) stock_solution->oxidation photo Photolytic (ICH Q1B) stock_solution->photo thermal Thermal (60°C) stock_solution->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data_analysis Quantify Parent & Identify Degradants hplc->data_analysis report Summarize Stability Profile data_analysis->report

Caption: Workflow for a forced degradation study.

Troubleshooting_Decision_Tree start Unexpected Results in Experiment (e.g., new peaks, loss of compound) check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution and re-run check_solution->prepare_fresh No check_storage Review solution storage conditions (light, temp, pH) check_solution->check_storage Yes end Problem Resolved prepare_fresh->end perform_stability Conduct a focused stability study under experimental conditions check_storage->perform_stability modify_protocol Modify experimental protocol (e.g., use fresh solution, protect from light) perform_stability->modify_protocol modify_protocol->end

References

Technical Support Center: Preventing Racemization During Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization in their synthetic workflows. Chiral amines are critical building blocks in over 40% of pharmaceuticals, making the control of their stereochemistry a paramount concern.[1][2] This guide provides detailed answers to frequently asked questions, troubleshooting advice, experimental protocols, and comparative data to help you achieve high enantiopurity in your products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to racemization during the synthesis of chiral amines.

Q1: What are the primary causes of racemization during chiral amine synthesis?

A1: Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, is a thermodynamically favorable process that can be triggered by several factors during synthesis.[3] The most common causes include:

  • Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as carbocations or enolates, are highly susceptible to racemization.[3][4] For instance, the temporary removal of a proton from the chiral center can lead to a planar carbanion, which can be protonated from either face, resulting in a loss of stereochemical information.

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the necessary energy to overcome the inversion barrier of the chiral center, leading to racemization.[5]

  • Inappropriate Reagents: Certain reagents can promote the formation of easily racemizable intermediates.

  • Purification Conditions: Standard purification techniques, such as chromatography on silica gel (which is acidic), can sometimes induce racemization in sensitive chiral amines.[5]

Q2: I'm observing significant racemization in my final product. What are the first troubleshooting steps I should take?

A2: If you are observing a loss of enantiomeric excess (ee), consider the following troubleshooting steps:

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature is often the most effective way to minimize racemization.[5]

    • Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially racemizing conditions.[5]

  • Re-evaluate Your Reagents:

    • Acids and Bases: Switch to milder acids or bases. For example, use a weaker organic base instead of a strong inorganic one.

    • Protecting Groups: Ensure the protecting groups used are stable under the reaction conditions and are not promoting racemization.

  • Modify Your Work-up and Purification Procedure:

    • Aqueous Work-up: Use buffered solutions or mild acids/bases during extraction to avoid exposing the product to extreme pH.

    • Chromatography: If you suspect silica gel is causing racemization, try using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.[5]

Q3: How can I proactively prevent racemization in my synthetic design?

A3: Preventing racemization starts with a robust synthetic design. Here are some key strategies:

  • Dynamic Kinetic Resolution (DKR): This powerful technique combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.[6][7] DKR is particularly useful when the starting material is racemic.

  • Use of Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction.[8][] After the desired transformation, the auxiliary is cleaved and can often be recovered.

  • Asymmetric Catalysis: Employing a chiral catalyst (metal-based or organocatalyst) can enantioselectively produce the desired amine from a prochiral precursor, often with high efficiency and stereocontrol.[1][10]

Q4: When should I consider using Dynamic Kinetic Resolution (DKR)?

A4: DKR is an excellent strategy when you are starting with a racemic mixture of amines and want to convert the entire mixture into a single, enantiomerically pure product. It is particularly advantageous when the racemization of the starting material can be achieved under conditions compatible with the kinetic resolution step. Chemoenzymatic DKR, which pairs a metal catalyst for racemization with an enzyme for resolution, is a widely used and effective approach.[6][11]

Q5: What are the key considerations when choosing a chiral auxiliary?

A5: The ideal chiral auxiliary should:

  • Be readily available in high enantiopurity.

  • React cleanly with the substrate to be derivatized.

  • Effectively control the stereochemistry of the subsequent reaction.

  • Be easily removable under mild conditions without causing racemization of the product.

  • Be recoverable for reuse to improve cost-effectiveness.[8]

Well-known examples of chiral auxiliaries for amine synthesis include Evans' oxazolidinones and Ellman's tert-butanesulfinamide.[2][]

Data Presentation: Comparison of Methods for Preventing Racemization

The following tables summarize quantitative data for different methods used in chiral amine synthesis, highlighting their effectiveness in terms of yield and enantiomeric excess (ee).

Table 1: Dynamic Kinetic Resolution of Primary Amines

Amine SubstrateRacemization CatalystResolution CatalystAcyl DonorYield (%)ee (%)Reference
1-PhenylethylaminePd/AlO(OH) nanocatalystNovozym-435Ethyl acetate9298[6]
1-(4-Bromophenyl)ethylaminePd/AlO(OH) nanocatalystNovozym-435Ethyl methoxyacetate95>99[7]
1-(1-Naphthyl)ethylaminePd/AlO(OH) nanocatalystNovozym-435Ethyl methoxyacetate93>99[7]
Phenylalanine amidePd/AlO(OH) nanocatalystNovozym-435Ethyl methoxyacetate9997[6]
1-AminoindanePd-AmP-MCFNovozym-435Ethyl methoxyacetate>99>99[11][12]

Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral AuxiliaryReaction TypeSubstrateYield (%)Diastereomeric Excess (de%)Reference
(R)-tert-ButanesulfinamideAddition of Grignard reagent to N-sulfinylimineAcetophenone N-sulfinylimine95>98[8]
(S,S)-PseudoephedrineAlkylation of pseudoephedrine amidePropionyl pseudoephedrine amide90>94[8]
Evans' OxazolidinoneAldol ReactionN-propionyl oxazolidinone85>99[]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at preventing racemization.

Protocol 1: Dynamic Kinetic Resolution of 1-Phenylethylamine

This protocol is adapted from the work of Kim, M.-J., et al. (2007).[6][7]

Materials:

  • Racemic 1-phenylethylamine

  • Pd/AlO(OH) nanocatalyst (1 mol%)

  • Novozym-435 (immobilized Candida antarctica lipase B)

  • Ethyl acetate (acyl donor)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the Pd/AlO(OH) nanocatalyst, Novozym-435, and activated molecular sieves.

  • Add anhydrous toluene to the flask, followed by racemic 1-phenylethylamine.

  • Add ethyl acetate as the acyl donor.

  • Heat the reaction mixture to 70 °C with stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess of the product amide.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the catalyst and enzyme. They can be washed with a solvent and potentially recycled.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography.

Protocol 2: Asymmetric Synthesis of a Chiral Amine Using Ellman's Auxiliary

This protocol is a general procedure based on the use of tert-butanesulfinamide as a chiral auxiliary.[8]

Step 1: Formation of N-Sulfinyl Imine

  • Dissolve the starting ketone or aldehyde in a suitable anhydrous solvent (e.g., THF).

  • Add (R)- or (S)-tert-butanesulfinamide (1.05 eq.).

  • Add a dehydrating agent (e.g., Ti(OEt)₄, 2.0 eq.).

  • Heat the mixture at reflux until the formation of the imine is complete (monitor by TLC or LC-MS).

  • Cool the reaction and quench with brine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude N-sulfinyl imine, which is often used without further purification.

Step 2: Diastereoselective Addition

  • Dissolve the crude N-sulfinyl imine in an anhydrous solvent (e.g., THF) and cool to the appropriate temperature (e.g., -78 °C or -48 °C) under an inert atmosphere.

  • Slowly add the nucleophile (e.g., a Grignard reagent or an organolithium reagent, 1.5 eq.) dropwise.

  • Stir the reaction at low temperature until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by flash column chromatography to isolate the desired diastereomer.

Step 3: Removal of the Chiral Auxiliary

  • Dissolve the purified N-sulfinyl amine in a suitable solvent (e.g., methanol).

  • Add a solution of HCl in an ethereal solvent (e.g., diethyl ether or dioxane) and stir at room temperature.

  • Monitor the cleavage of the auxiliary by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the chiral amine.

Visualizing the Concepts

The following diagrams illustrate key concepts and workflows related to preventing racemization in chiral amine synthesis.

racemization_causes cluster_causes Causes of Racemization cluster_prevention Prevention Strategies Harsh Conditions Harsh Conditions Mild Conditions Mild Conditions Harsh Conditions->Mild Conditions Counteracted by Achiral Intermediates Achiral Intermediates Asymmetric Catalysis Asymmetric Catalysis Achiral Intermediates->Asymmetric Catalysis Avoided by Chiral Auxiliaries Chiral Auxiliaries Achiral Intermediates->Chiral Auxiliaries Controlled by Inappropriate Reagents Inappropriate Reagents Dynamic Kinetic Resolution Dynamic Kinetic Resolution Racemic Starting Material Racemic Starting Material Racemic Starting Material->Dynamic Kinetic Resolution Addressed by

Caption: Factors causing racemization and corresponding prevention strategies.

dkr_workflow Racemic Amine (R/S) Racemic Amine (R/S) Kinetic Resolution Kinetic Resolution Racemic Amine (R/S)->Kinetic Resolution Desired Product (R-Ac) Desired Product (R-Ac) Kinetic Resolution->Desired Product (R-Ac) Fast Reaction (R-enantiomer) Unreacted Amine (S) Unreacted Amine (S) Kinetic Resolution->Unreacted Amine (S) Slow Reaction (S-enantiomer) Racemization Racemization Racemization->Racemic Amine (R/S) in-situ Unreacted Amine (S)->Racemization

Caption: Workflow for Dynamic Kinetic Resolution (DKR) of a racemic amine.

chiral_auxiliary_workflow Prochiral Substrate Prochiral Substrate Attach Auxiliary Attach Auxiliary Prochiral Substrate->Attach Auxiliary Diastereoselective Reaction Diastereoselective Reaction Attach Auxiliary->Diastereoselective Reaction Cleave Auxiliary Cleave Auxiliary Diastereoselective Reaction->Cleave Auxiliary Chiral Product Chiral Product Cleave Auxiliary->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleave Auxiliary->Recovered Auxiliary

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

References

Technical Support Center: Synthesis of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting for common side reactions encountered during the synthesis of indanone derivatives, a critical component in many pharmaceutical compounds.

This resource offers detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), comprehensive experimental protocols, and data-driven insights to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.

Troubleshooting Guide: Common Side Reactions

Issue 1: Formation of Polymeric Byproducts

Q1: My reaction mixture has become viscous and difficult to stir, and the yield of the desired indanone is low. I suspect polymerization. What causes this and how can I prevent it?

A: Polymerization is a common side reaction in indanone synthesis, particularly during Friedel-Crafts acylation, where the reactive acylium ion intermediate can react intermolecularly with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.[1] This is especially prevalent at high concentrations.[1]

Troubleshooting Steps:

  • High Dilution: Employing high dilution conditions is the most effective way to favor the intramolecular reaction pathway over intermolecular polymerization.[1] By maintaining a low concentration of the reactive intermediates, the probability of them reacting with each other is significantly reduced.

  • Slow Addition: Adding the substrate or catalyst slowly over an extended period can also help to maintain a low concentration of the reactive species at any given time.[1]

  • Temperature Control: Elevated temperatures can promote polymerization.[2] Maintaining a controlled, and often lower, temperature can help to minimize this side reaction.

Quantitative Data on Reaction Conditions to Minimize Polymerization:

While specific quantitative data on polymer formation versus reaction conditions is sparse in the literature, the general principle of concentration dependence is well-established.

ParameterConditionExpected Outcome for Polymerization
Concentration HighIncreased polymer formation
Low (High Dilution)Decreased polymer formation
Temperature HighIncreased polymer formation
LowDecreased polymer formation
Rate of Addition FastIncreased local concentration, potential for polymerization
SlowMaintained low concentration, reduced polymerization
Issue 2: Formation of Regioisomers

Q2: I am obtaining a mixture of indanone isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?

A: The formation of regioisomers is a frequent challenge, especially in the synthesis of substituted indanones via Friedel-Crafts acylation or Nazarov cyclization. The position of the cyclization is influenced by the electronic and steric effects of the substituents on the aromatic ring or the divinyl ketone precursor.

Troubleshooting for Friedel-Crafts Acylation:

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can significantly impact regioselectivity. For instance, in polyphosphoric acid (PPA)-mediated cyclizations, the concentration of P₂O₅ in the PPA can be a key factor.[3]

  • Substituent Effects: Electron-donating groups on the aromatic ring generally direct the cyclization to the ortho and para positions, while electron-withdrawing groups direct to the meta position.

Quantitative Data on PPA Concentration and Regioselectivity:

The following table illustrates the effect of PPA concentration on the regioselective synthesis of methoxy-substituted indanones.[3]

SubstratePPA (P₂O₅ Content)Regioisomeric Ratio (meta:ortho/para)Isolated Yield (%)
3-(3-Methoxyphenyl)propanoic acid76%Favors meta-substituted indanoneVaries with substrate
3-(3-Methoxyphenyl)propanoic acid83%Favors ortho/para-substituted indanoneVaries with substrate

Troubleshooting for Nazarov Cyclization:

  • Catalyst Selection: The choice of Lewis or Brønsted acid is critical in directing the regioselectivity of the Nazarov cyclization.[4]

  • Substituent Placement: Electron-donating and-withdrawing substituents on the divinyl ketone can polarize the system, facilitating the cyclization and improving regioselectivity.[4]

Issue 3: Oxidation of the Indanone Product

Q3: My final indanone product is discolored, and I see byproducts that suggest oxidation has occurred. How can I prevent this?

A: Indanones can be susceptible to oxidation, especially if the reaction or workup is exposed to air for prolonged periods at elevated temperatures. The methylene group adjacent to the carbonyl is particularly prone to oxidation.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control of Reaction Temperature: Avoid unnecessarily high temperatures, which can accelerate oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the reaction or during workup and storage can be beneficial.

  • Prompt Purification: Purify the crude product promptly after the reaction is complete to minimize its exposure to conditions that may promote oxidation.

Issue 4: Incomplete Cyclization

Q4: My reaction is not going to completion, and I am recovering a significant amount of unreacted starting material. What are the likely causes?

A: Incomplete cyclization can be a frustrating issue, often stemming from insufficient activation of the starting material or non-optimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: Ensure the Lewis or Brønsted acid catalyst is fresh and active. Many catalysts, such as AlCl₃, are moisture-sensitive.[1]

  • Catalyst Loading: In many Friedel-Crafts acylations, a stoichiometric amount of the catalyst is required because the product can form a complex with the catalyst, rendering it inactive.[1]

  • Reaction Temperature and Time: The activation energy for the cyclization may not be reached at lower temperatures. Gradually increasing the temperature or extending the reaction time can improve conversion. Monitoring the reaction by TLC or GC-MS is crucial to find the optimal balance.[1]

  • Substrate Reactivity: Aromatic rings with strongly electron-withdrawing groups are deactivated towards electrophilic substitution and may require more forcing conditions (stronger catalyst, higher temperature) for the cyclization to proceed.[1]

Effect of Temperature and Reaction Time on Yield (Friedel-Crafts Cyclization of 3-phenylpropionyl chloride): [1]

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
0475>98Clean reaction, some starting material remains.[1]
25 (Room Temp)292>98Optimal result, clean and complete conversion.[1]
40 (Reflux)18190Faster reaction but increased byproduct formation.[1]

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing indanone derivatives? A: The most prevalent methods are the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides, and the Nazarov cyclization of divinyl ketones.[3]

Q: Which catalyst is generally recommended for Friedel-Crafts acylation to produce indanones? A: For the cyclization of 3-arylpropionyl chlorides, aluminum chloride (AlCl₃) is a common and effective choice.[1] For the direct cyclization of 3-arylpropanoic acids, strong acids like polyphosphoric acid (PPA) or triflic acid are often used.[1]

Q: How can I monitor the progress of my indanone synthesis reaction? A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.[1]

Q: My reaction mixture turned dark and tarry. What is the cause? A: A dark, tar-like reaction mixture often indicates decomposition or charring, which can be caused by excessively high temperatures or a reaction that is too concentrated.[2] Ensure adequate cooling, especially during the addition of a highly reactive catalyst like AlCl₃.[1]

Reaction Pathways and Side Reactions

Indanone_Synthesis_Pathways Main and Side Reaction Pathways in Indanone Synthesis cluster_main Main Reaction Pathways cluster_side Common Side Reactions Arylpropanoic_Acid 3-Arylpropanoic Acid or Acyl Chloride Indanone_Product Desired Indanone Product Arylpropanoic_Acid->Indanone_Product Friedel-Crafts Acylation Regioisomers Regioisomeric Indanones Arylpropanoic_Acid->Regioisomers Non-selective Cyclization Unreacted_SM Incomplete Cyclization Arylpropanoic_Acid->Unreacted_SM Low Conversion Divinyl_Ketone Divinyl Ketone Divinyl_Ketone->Indanone_Product Nazarov Cyclization Divinyl_Ketone->Regioisomers Non-selective Cyclization Divinyl_Ketone->Unreacted_SM Low Conversion Oxidized_Product Oxidized Byproducts Indanone_Product->Oxidized_Product Oxidation Polymer Polymeric Byproducts

Caption: Overview of main and side reaction pathways in indanone synthesis.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow General Troubleshooting Workflow for Indanone Synthesis Analyze Analyze Crude Product (TLC, GC-MS, NMR) Identify_Issue Identify Predominant Issue Analyze->Identify_Issue Polymerization Polymerization Identify_Issue->Polymerization Viscous Mixture Regioisomers Regioisomers Identify_Issue->Regioisomers Multiple Spots/Peaks Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Starting Material Present Decomposition Decomposition Identify_Issue->Decomposition Dark/Tarry Mixture Optimize_Concentration Increase Dilution Slow Addition Polymerization->Optimize_Concentration Optimize_Catalyst Change Catalyst Adjust PPA % Regioisomers->Optimize_Catalyst Optimize_Conditions Increase Temp/Time Check Catalyst Activity Incomplete_Reaction->Optimize_Conditions Optimize_Temp Lower Temperature Ensure Efficient Cooling Decomposition->Optimize_Temp

Caption: A logical workflow to diagnose and address common issues in indanone synthesis.

Detailed Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acid using Polyphosphoric Acid (PPA)

This protocol is adapted for the synthesis of 4-methyl-1-indanone.

Materials:

  • 3-(m-tolyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-(m-tolyl)propanoic acid.

  • Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

  • Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) and maintain for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Nazarov Cyclization of a Chalcone Derivative

This protocol describes a general procedure for the Lewis acid-catalyzed Nazarov cyclization.

Materials:

  • Chalcone (1,3-diaryl-2-propen-1-one) derivative

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., FeCl₃, SnCl₄, or Cu(OTf)₂)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve the chalcone derivative in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (typically 1.1-2.0 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the required duration (monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure to yield the crude indanone.

  • Purify the product by flash column chromatography on silica gel.

References

Technical Support Center: Optimization of Friedel-Crafts Acylation for 5-Fluoro-1-indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to the optimization of the intramolecular Friedel-Crafts acylation for this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing 5-fluoro-1-indanone via intramolecular Friedel-Crafts acylation?

The most direct precursor is 3-(4-fluorophenyl)propanoic acid or its corresponding acyl chloride. The intramolecular cyclization of this substrate is the key step in forming the indanone ring structure.[1][2] Another documented starting material is 3-(3-fluorophenyl)propanoic acid, which yields the same product upon cyclization.[3]

Q2: Why is my reaction yield for 5-fluoro-1-indanone consistently low?

Low yields in this specific Friedel-Crafts acylation can be attributed to several factors:

  • Deactivated Aromatic Ring : The fluorine atom on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution, making the reaction inherently more difficult than with non-halogenated analogues.[2][4]

  • Catalyst Inactivity : Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate the catalyst.[1][4]

  • Insufficient Catalyst : The 5-fluoro-1-indanone product contains a ketone group, which can form a stable complex with the Lewis acid catalyst. This sequesters the catalyst, removing it from the reaction cycle. Therefore, stoichiometric amounts (or a slight excess) of the catalyst are often required, rather than catalytic amounts.[2][4]

  • Suboptimal Temperature : The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to the formation of side products and decomposition.[4]

Q3: Can I use a Brønsted acid instead of a Lewis acid for the cyclization?

Yes, strong Brønsted acids and superacids are commonly used, especially for the direct cyclization of 3-(4-fluorophenyl)propanoic acid, as they can protonate the carboxylic acid to generate the reactive acylium ion. This approach avoids the need to first convert the carboxylic acid to an acyl chloride.[1] Commonly used acids include polyphosphoric acid (PPA), triflic acid (TfOH), and chlorosulfonic acid.[1][2][3]

Q4: I am observing the formation of multiple products. What could be the cause?

While intramolecular Friedel-Crafts acylation is generally selective, the formation of multiple products can occur due to:

  • Intermolecular Acylation : At high concentrations, the reactive acylium ion intermediate may react with another molecule of the starting material instead of cyclizing. This can be minimized by using high-dilution conditions.[2]

  • Formation of Regioisomers : If the starting material is not pure (e.g., a mix of 3-(4-fluorophenyl)propanoic acid and its isomers), different indanone regioisomers can be formed. The directing effect of substituents on the aromatic ring and reaction conditions can also influence selectivity.[1]

Troubleshooting Guide

Issue 1: Low to No Yield of 5-Fluoro-1-indanone
Possible Cause Recommended Solution
Moisture Contamination Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Inactive or Insufficient Catalyst Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃) or purify it before use. For AlCl₃-catalyzed reactions, use at least 1.1 to 1.5 equivalents.[2] For Brønsted acids like TfOH, multiple equivalents may be necessary.[2]
Deactivated Starting Material The fluorine substituent deactivates the ring. More forcing conditions may be required. Consider screening different, stronger catalysts (e.g., TfOH, PPA) or increasing the reaction temperature incrementally while monitoring the reaction progress by TLC or GC-MS.[2][4]
Suboptimal Reaction Temperature The optimal temperature is highly dependent on the specific substrate and catalyst. For AlCl₃, it is common to begin the reaction at 0°C and then allow it to slowly warm to room temperature. For direct cyclization with acids like PPA or TfOH, heating (e.g., 50-80°C) is often required.[2]
Issue 2: Reaction Fails to Go to Completion / Stalls
Possible Cause Recommended Solution
Inadequate Mixing Ensure efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS). Some reactions may require extended periods (several hours to overnight) to reach completion.[5]
Catalyst Sequestration As the product forms, it complexes with the Lewis acid, effectively reducing the amount of active catalyst. If the reaction stalls, consider the portion-wise addition of the catalyst.

Data Presentation

Table 1: Comparison of Common Catalysts for Indanone Synthesis
CatalystStarting Material TypeTypical ConditionsAdvantagesDisadvantages
AlCl₃ 3-Arylpropionyl chlorides0°C to RT, Anhydrous DCMHighly effective, common, and relatively inexpensive.Highly moisture-sensitive; requires stoichiometric amounts; workup can be difficult.[2]
PPA 3-Arylpropionic acidsHigh Temperature (e.g., 100°C)Good for direct cyclization of acids; acts as both catalyst and solvent.High viscosity can make stirring difficult; workup requires quenching in large amounts of ice water.[6]
TfOH 3-Arylpropionic acids0°C to 80°C, Anhydrous DCMVery strong acid, effective under milder conditions than PPA.Expensive, corrosive.[1][2]
NbCl₅ 3-Arylpropionic acidsRoom TemperatureMild conditions, can convert the carboxylic acid to the acyl chloride in situ.Less common and more expensive than other Lewis acids.[1]
Chlorosulfonic Acid 3-Arylpropionic acidsN/AEffective for cyclization.[3]Highly corrosive and reacts violently with water.

Experimental Protocols

Protocol 1: Cyclization of 3-(4-fluorophenyl)propionyl chloride using AlCl₃

This protocol is a general method for the intramolecular cyclization of the acyl chloride.[2]

  • Setup : Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Reagents : Dissolve 3-(4-fluorophenyl)propionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M to favor intramolecular cyclization.

  • Cooling : Cool the flask to 0°C using an ice-water bath.

  • Catalyst Addition : Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. Control the addition rate to maintain the internal temperature below 5-10°C.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.

  • Quenching : Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Workup : Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-fluoro-1-indanone.[3]

Protocol 2: Direct Cyclization of 3-(4-fluorophenyl)propanoic acid using Triflic Acid (TfOH)

This protocol outlines the direct cyclization of the carboxylic acid.[2]

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (2 mL per 1 mmol of acid).

  • Cooling : Cool the solution to 0°C in an ice bath.

  • Catalyst Addition : Slowly add trifluoromethanesulfonic acid (TfOH, 2-4 eq) to the stirred solution via syringe.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or heat to reflux if necessary. Monitor the reaction by TLC.

  • Quenching & Workup : After the reaction is complete, carefully pour the mixture over crushed ice. Extract the product with dichloromethane (3x). Wash the combined organic layers with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed via column chromatography.

Mandatory Visualizations

G General Workflow for 5-Fluoro-1-indanone Synthesis cluster_0 Route A: Acyl Chloride Path start_acid 3-(4-fluorophenyl)propanoic acid acyl_chloride Formation of Acyl Chloride (e.g., SOCl₂, (COCl)₂) start_acid->acyl_chloride fc_acyl Intramolecular Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to RT) acyl_chloride->fc_acyl workup Aqueous Workup (Quench on ice, Extract) fc_acyl->workup Common Path start_acid2 3-(4-fluorophenyl)propanoic acid fc_direct Intramolecular Friedel-Crafts Acylation (PPA or TfOH, Heat) start_acid2->fc_direct fc_direct->workup purify Purification (Column Chromatography) workup->purify product 5-Fluoro-1-indanone purify->product

Caption: Experimental workflows for 5-fluoro-1-indanone synthesis.

G Troubleshooting Low Yield start Low Yield Observed? q_moisture Were anhydrous conditions used? start->q_moisture Yes s_moisture SOLUTION: - Flame-dry glassware - Use anhydrous solvents - Run under inert gas q_moisture->s_moisture No q_catalyst Was sufficient catalyst (>1.1 eq AlCl₃) used? q_moisture->q_catalyst Yes s_moisture->q_catalyst s_catalyst SOLUTION: - Use stoichiometric catalyst - Use fresh, high-purity catalyst q_catalyst->s_catalyst No q_temp Was reaction temperature optimized? q_catalyst->q_temp Yes s_catalyst->q_temp s_temp SOLUTION: - Start at 0°C, warm slowly - Monitor by TLC/GC-MS - May require heating (e.g., with PPA) q_temp->s_temp No end_node Yield should improve. Re-evaluate starting material purity if issues persist. q_temp->end_node Yes s_temp->end_node

References

Technical Support Center: Scale-Up Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the transition from laboratory-scale experiments to industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of chiral amines?

A1: Scaling up the synthesis of chiral amines presents several common challenges, regardless of the synthetic method employed. These include maintaining high enantioselectivity and yield, ensuring consistent process performance, managing thermal and mixing effects in larger reactors, and addressing downstream purification issues.[1][2] Specific methods also have their unique challenges: biocatalytic routes can suffer from enzyme instability and low activity, while asymmetric catalysis may face issues with catalyst cost, toxicity, and deactivation.[3][4][5]

Q2: How do I choose the most suitable method for synthesizing a specific chiral amine at an industrial scale?

A2: The optimal method depends on factors such as the target molecule's structure, desired enantiopurity, production scale, cost considerations, and environmental impact.[6] Biocatalysis is often favored for its high selectivity and green credentials.[7][8] Asymmetric synthesis using metal catalysts can be highly efficient for a broad range of substrates.[4][9] Chemoenzymatic approaches combine the advantages of both chemical and enzymatic catalysis.[10] Classical resolution via diastereomeric crystallization is a well-established technique but is limited by a theoretical maximum yield of 50% for the desired enantiomer.[11]

Q3: What are the key considerations for ensuring safety during the scale-up of chiral amine synthesis?

A3: Safety is paramount during scale-up. Key considerations include the handling of hazardous reagents and catalysts (e.g., toxic metals, high-pressure hydrogen), managing reaction exotherms to prevent thermal runaways, and ensuring proper containment for potent or sensitizing compounds.[2] For biocatalytic processes, while generally safer, the handling of large quantities of microorganisms or enzymes requires appropriate biological safety measures. Flow chemistry is an emerging strategy to enhance the safety of certain hazardous reactions by minimizing the volume of reactive intermediates at any given time.[12]

Q4: How can I minimize waste and improve the sustainability of my chiral amine synthesis process?

A4: Improving sustainability involves several strategies. Biocatalytic and chemoenzymatic methods are inherently greener than many traditional chemical routes.[7][13] In classical resolution, racemization and recycling of the undesired enantiomer can significantly improve atom economy.[14] For catalytic reactions, using catalysts with high turnover numbers, and developing efficient methods for catalyst recovery and reuse are crucial for minimizing waste and cost.[1] The choice of solvent also plays a significant role; opting for greener solvents and minimizing their usage is essential.

Troubleshooting Guides

Problem 1: Low Enantioselectivity or Yield Upon Scale-Up

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Thermal Gradients Larger reactor volumes can lead to uneven temperature distribution, affecting reaction kinetics and selectivity.[2] Solution: Improve agitation, use a reactor with a better heat transfer coefficient, and consider a staged heating/cooling profile.
Mixing Inefficiency Inadequate mixing can result in localized high concentrations of reactants or intermediates, leading to side reactions and reduced selectivity.[2] Solution: Optimize the stirrer design and speed. For heterogeneous reactions, ensure efficient suspension of the solid phase.
Catalyst Deactivation The amine product can often inhibit or deactivate the catalyst, a common issue in asymmetric hydrogenation.[4] Solution: Investigate different catalyst loadings, consider using a catalyst that is less susceptible to product inhibition, or explore in-situ product removal techniques.
Enzyme Inhibition/Instability (Biocatalysis) Substrate or product inhibition can lower enzyme activity. Changes in pH, temperature, or shear stress during scale-up can lead to enzyme denaturation.[7] Solution: Optimize substrate and enzyme concentrations. Immobilize the enzyme to improve stability and facilitate reuse.[15] Control pH and temperature rigorously.
Unfavorable Equilibrium (Biocatalysis) For reactions like transamination, the equilibrium may not favor product formation.[16] Solution: Employ strategies to shift the equilibrium, such as using a large excess of the amine donor, removing the ketone byproduct, or using a two-enzyme cascade system.[17]
Problem 2: Difficulty with Product Purification

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Impurity Profile Change Minor impurities at the lab scale can become significant upon scale-up.[2] Solution: Re-evaluate the impurity profile at the larger scale using analytical techniques like HPLC and mass spectrometry. Adjust the purification strategy accordingly.
Crystallization Issues The product may "oil out" or fail to crystallize during diastereomeric resolution or final product isolation.[18] Solution: Screen different solvents, control the cooling rate carefully, and consider using seed crystals to induce crystallization.[18]
Chromatography Challenges Scaling up chromatographic purification can be costly and time-consuming.[19] Solution: Optimize the chromatographic method at the lab scale to maximize loading and separation efficiency. Consider alternative purification techniques like preparative HPLC or simulated moving bed (SMB) chromatography for large-scale operations.[20]
Emulsion Formation during Extraction The presence of surfactants or finely divided solids can lead to stable emulsions during workup. Solution: Adjust the pH of the aqueous phase, add a salt to "break" the emulsion, or use a different solvent system. Centrifugation can also be effective.

Experimental Protocols

Protocol 1: General Workflow for Troubleshooting Low Enantioselectivity in Asymmetric Hydrogenation
  • Baseline Experiment: Conduct a baseline experiment at the larger scale, carefully monitoring temperature, pressure, and agitation.

  • Analyze Reaction Mixture: Take samples at regular intervals and analyze for substrate conversion, product formation, and enantiomeric excess (ee%) using chiral HPLC or GC.

  • Identify Potential Cause: Based on the data, hypothesize the likely cause (e.g., thermal effects, mixing issues, catalyst deactivation).

  • Systematic Optimization:

    • Temperature Profile: Conduct experiments with varying, but tightly controlled, temperature profiles.

    • Agitation Study: Vary the stirrer speed and/or impeller design to assess the impact of mixing.

    • Catalyst Loading: Evaluate the effect of increasing or decreasing the catalyst loading.

  • Data Analysis: Compare the results of the optimization experiments to the baseline to identify improved conditions.

Protocol 2: Screening for Optimal Crystallization Conditions in Diastereomeric Resolution
  • Solvent Selection: In parallel, dissolve small amounts of the diastereomeric salt mixture in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

  • Solubility Assessment: Observe the solubility at room temperature and upon heating. An ideal solvent will show a significant difference in solubility between hot and cold conditions.

  • Cooling Crystallization: For promising solvents, prepare saturated solutions at an elevated temperature and allow them to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Analysis of Crystals: Isolate any crystals that form and analyze their diastereomeric purity by NMR or HPLC after liberating the free amine.

  • Optimization: Once a suitable solvent is identified, optimize the concentration, cooling rate, and seeding strategy to maximize yield and purity.[18]

Visualizations

Troubleshooting_Low_Enantioselectivity Start Low Enantioselectivity Upon Scale-Up Check_Temp Investigate Thermal Gradients? Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency? Check_Temp->Check_Mixing No Improve_Heat_Transfer Improve Heat Transfer (e.g., better reactor, agitation) Check_Temp->Improve_Heat_Transfer Yes Check_Catalyst Assess Catalyst Performance? Check_Mixing->Check_Catalyst No Optimize_Agitation Optimize Stirrer Design and Speed Check_Mixing->Optimize_Agitation Yes Check_Enzyme Analyze Enzyme Activity/Stability? Check_Catalyst->Check_Enzyme No Modify_Catalyst_System Modify Catalyst Loading or Type Check_Catalyst->Modify_Catalyst_System Yes Immobilize_Enzyme Immobilize Enzyme & Optimize Conditions Check_Enzyme->Immobilize_Enzyme Yes (Stability Issue) Shift_Equilibrium Shift Reaction Equilibrium Check_Enzyme->Shift_Equilibrium Yes (Equilibrium Issue) Resolved Problem Resolved Improve_Heat_Transfer->Resolved Optimize_Agitation->Resolved Modify_Catalyst_System->Resolved Immobilize_Enzyme->Resolved Shift_Equilibrium->Resolved

Caption: Troubleshooting workflow for low enantioselectivity.

Purification_Workflow Start Crude Product Mixture Analysis Analyze Impurity Profile (HPLC, MS) Start->Analysis Decision Primary Purification Strategy? Analysis->Decision Crystallization Crystallization (Diastereomeric or Direct) Decision->Crystallization Solid Product Chromatography Chromatography Decision->Chromatography Complex Mixture Extraction Liquid-Liquid Extraction Decision->Extraction Liquid Product Optimize_Crystallization Optimize Solvent, Cooling Rate, Seeding Crystallization->Optimize_Crystallization Optimize_Chroma Optimize Stationary/Mobile Phase, Loading Chromatography->Optimize_Chroma Optimize_Extraction Optimize pH, Solvent System Extraction->Optimize_Extraction Final_Product Pure Chiral Amine Optimize_Crystallization->Final_Product Optimize_Chroma->Final_Product Optimize_Extraction->Final_Product

Caption: Decision workflow for chiral amine purification.

References

Validation & Comparative

A Comparative Guide to the Enantiomeric Purity Analysis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in the synthesis of various pharmaceutical agents, ensuring high enantiomeric excess is paramount for safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the enantiomeric purity analysis of this compound. The information presented is based on established methodologies for structurally similar primary amines, offering robust starting points for method development and validation.

Comparison of Analytical Techniques

The enantiomeric purity of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine can be determined by several analytical techniques. Chiral HPLC is the most common and widely accepted method. However, alternative techniques such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy offer distinct advantages in specific contexts. The following table summarizes a comparison of these methods.

Technique Principle Advantages Disadvantages Typical Throughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]High versatility, wide availability of CSPs, well-established and validated methods.[1]Can require significant method development, moderate solvent consumption.Moderate
Chiral SFC Utilizes a supercritical fluid (e.g., CO2) as the primary mobile phase with a chiral stationary phase.[2][3]Faster separations, lower organic solvent consumption, often complementary selectivity to HPLC.[2][3]Requires specialized instrumentation, method development can be complex.High
Chiral GC Separation of volatile enantiomers (often after derivatization) on a chiral stationary phase.[4]Very high resolution, suitable for volatile and thermally stable compounds.[4]Requires derivatization for non-volatile amines, potential for thermal degradation.[4]High
NMR Spectroscopy Use of a chiral solvating agent to induce chemical shift non-equivalence between enantiomers.[5][6]Rapid analysis, no separation required, provides structural information.[5][6]Lower sensitivity compared to chromatographic methods, requires higher sample concentration.Very High

Experimental Protocols

Detailed experimental protocols are provided below for each of the discussed analytical techniques. These protocols are designed as starting points and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile technique for the enantiomeric separation of primary amines. Polysaccharide-based chiral stationary phases are often the first choice for screening.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP):

    • Option 1 (Recommended for initial screening): Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H).

    • Option 2: Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, with a basic additive to improve peak shape.

    • Recommended Starting Condition: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm (based on the aromatic nature of the indane ring).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an attractive alternative to HPLC, offering faster analysis times and reduced organic solvent consumption. Crown ether-based stationary phases have shown excellent performance for the separation of primary amines.[2]

Experimental Protocol: Chiral SFC

  • Instrumentation: A supercritical fluid chromatography system with a back-pressure regulator and a UV detector.

  • Chiral Stationary Phase (CSP): Crown ether-derived chiral stationary phase (e.g., Crownpak® CR-I (+)).[2]

  • Mobile Phase:

    • Supercritical Fluid: Carbon Dioxide (CO2).

    • Co-solvent/Modifier: Methanol with an acidic additive.

    • Recommended Starting Condition: 85:15 (v/v) CO2:Methanol containing 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC)

For GC analysis, derivatization of the primary amine is necessary to increase its volatility and thermal stability.[4]

Experimental Protocol: Chiral GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA).

  • Derivatization Procedure:

    • Dissolve ~1 mg of the amine sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride.

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for injection.

  • Chiral Stationary Phase (CSP): A cyclodextrin-based capillary column (e.g., Astec® CHIRALDEX™ G-DA).[7]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Injection: 1 µL, split mode (e.g., 50:1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy with a chiral solvating agent (CSA) can be used for a rapid determination of enantiomeric excess without the need for chromatographic separation.[5]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine sample in 0.6 mL of a deuterated solvent (e.g., CDCl3).

    • Acquire a proton (¹H) NMR spectrum of the sample alone.

    • Add approximately 1.1 equivalents of the chiral solvating agent to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved proton signal in the spectrum of the amine.

    • After the addition of the CSA, this signal should split into two distinct signals corresponding to the two enantiomers.

    • Integrate the areas of these two signals to determine the enantiomeric ratio.

Data Presentation and Performance Comparison

The following tables present hypothetical but realistic performance data for the different analytical methods, based on typical results for the analysis of similar chiral primary amines.

Table 1: Chromatographic Performance Data

Parameter Chiral HPLC Chiral SFC Chiral GC
Resolution (Rs) > 2.0> 1.8> 2.5
Selectivity (α) 1.3 - 1.51.2 - 1.41.4 - 1.6
Analysis Time (min) 15 - 255 - 1020 - 30 (including oven ramp)
Limit of Detection (LOD) ~0.01%~0.02%~0.01%
Limit of Quantification (LOQ) ~0.05%~0.06%~0.05%
Precision (%RSD) < 2.0%< 2.5%< 2.0%

Table 2: NMR Performance Data

Parameter NMR with Chiral Solvating Agent
Analysis Time (min) < 10
Limit of Detection (LOD) ~1%
Limit of Quantification (LOQ) ~2-3%
Precision (%RSD) < 5%

Visualizations

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Prepare Sample (~1 mg/mL in mobile phase) Screen Screen Chiral Columns (e.g., Chiralcel OD-H, Chiralpak AD-H) Sample->Screen Inject Optimize Optimize Mobile Phase (Solvent ratio, additive concentration) Screen->Optimize Select best column Validate Method Validation (LOD, LOQ, Precision, Accuracy) Optimize->Validate Finalize method Integrate Integrate Peak Areas Validate->Integrate Acquire data Calculate Calculate Enantiomeric Purity (%) Integrate->Calculate

Caption: Workflow for Chiral HPLC Method Development.

Decision Tree for Selecting an Analytical Method

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated synthesis routes for 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical research. The following sections detail the primary synthesis pathway, an alternative route, and a comparative analysis of their methodologies, supported by experimental data.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The efficient and scalable synthesis of this compound is crucial for advancing drug discovery programs. This guide evaluates the common synthetic strategies to assist researchers in selecting the most suitable method for their specific needs.

Primary Synthesis Route: Reductive Amination of 5-Fluoro-1-indanone

The most prevalent method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 5-fluoro-1-indanone. This process typically involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, followed by reduction to the desired primary amine.

G 5-Fluoro-1-indanone 5-Fluoro-1-indanone Imine Intermediate Imine Intermediate 5-Fluoro-1-indanone->Imine Intermediate + Ammonia Ammonia Source Ammonia Source This compound This compound Imine Intermediate->this compound + Reduction Reducing Agent Reducing Agent

Diagram 1. General workflow for the reductive amination of 5-fluoro-1-indanone.

A variety of reducing agents and ammonia sources can be employed in this one-pot reaction, each with its own set of advantages and disadvantages regarding yield, selectivity, and handling. Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation.

Alternative Synthesis Route: Reduction of 5-Fluoro-1-indanone Oxime

An alternative pathway to this compound involves a two-step process: the formation of 5-fluoro-1-indanone oxime, followed by its reduction.

G 5-Fluoro-1-indanone 5-Fluoro-1-indanone 5-Fluoro-1-indanone Oxime 5-Fluoro-1-indanone Oxime 5-Fluoro-1-indanone->5-Fluoro-1-indanone Oxime + Hydroxylamine Hydroxylamine Hydroxylamine This compound This compound 5-Fluoro-1-indanone Oxime->this compound + Reduction Reducing Agent Reducing Agent

Diagram 2. Synthesis of this compound via an oxime intermediate.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route depends on several factors, including desired yield, purity requirements, available equipment, and safety considerations. The following table summarizes the key quantitative data for the synthesis of the precursor, 5-fluoro-1-indanone, and provides a qualitative comparison of the two main routes to the final amine product.

Table 1: Comparison of Synthesis Routes

ParameterSynthesis of 5-Fluoro-1-indanoneReductive Amination (General)Reduction of Oxime (Analogous System)
Starting Material 3-(3-Fluorophenyl)propanoic acid5-Fluoro-1-indanone5-Fluoro-1-indanone
Key Reagents Chlorosulfonic acidAmmonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH(OAc)₃)Hydroxylamine, Reducing agent (e.g., Alumino nickel reductase)
Yield 70.5%[2]Generally highHigh (as suggested by patent for similar compound)[1]
Reaction Conditions Not specifiedMild to moderateAlkaline conditions for reduction[1]
Advantages Direct cyclization to the key intermediate.[2]One-pot procedure, avoids isolation of imine.Potentially cleaner reaction with fewer side products.
Disadvantages Use of corrosive chlorosulfonic acid.[2]Potential for over-alkylation, requires careful control of pH.Two-step process, requires isolation of the oxime intermediate.

Experimental Protocols

Synthesis of 5-Fluoro-1-indanone

A common precursor for the synthesis of this compound is 5-fluoro-1-indanone. One reported synthesis involves the cyclization of 3-(3-fluorophenyl)propanoic acid.[2]

Procedure: 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is cyclized using chlorosulfonic acid (20 mL). The crude product is then purified by column chromatography on silica gel (10% ethyl acetate in hexane) to yield 5-fluoro-1-indanone (1.2 g, 70.5% yield).[2]

Route 1: Reductive Amination of 5-Fluoro-1-indanone (General Protocol)

While a specific protocol for 5-fluoro-1-indanone is not detailed in the searched literature, a general procedure using sodium triacetoxyborohydride is a widely accepted method for the reductive amination of ketones to primary amines.

Reagents and Conditions (General):

  • 5-Fluoro-1-indanone

  • Ammonium acetate (large excess)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional catalyst)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Temperature: Room temperature

Procedure (General): To a solution of 5-fluoro-1-indanone and a large excess of ammonium acetate in the chosen solvent, sodium triacetoxyborohydride is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS). The reaction is then quenched, and the product is extracted and purified.

Route 2: Reduction of 5-Fluoro-1-indanone Oxime (Based on an Analogous System)

This protocol is based on a patented method for the reduction of a similar indanone oxime.[1]

Step 1: Oximation of 5-Fluoro-1-indanone

  • Reagents: 5-Fluoro-1-indanone, Hydroxylamine hydrochloride, Pyridine.

  • Procedure: A mixture of 5-fluoro-1-indanone, hydroxylamine hydrochloride, and pyridine is stirred at a moderate temperature (e.g., 50 °C) until the reaction is complete. The pyridine is then removed under reduced pressure, and the resulting oxime is isolated and purified.

Step 2: Reduction of 5-Fluoro-1-indanone Oxime

  • Reagents: 5-Fluoro-1-indanone oxime, Alumino nickel reductase, Alkaline solution (e.g., NaOH or KOH in water/organic solvent).

  • Procedure: The oxime is treated with alumino nickel reductase in an alkaline solution. The amount of alkali used is typically in large molar excess relative to the oxime.[1] The reaction proceeds to yield this compound.

Conclusion

Both the direct reductive amination of 5-fluoro-1-indanone and the two-step synthesis via the corresponding oxime are viable routes to this compound. The choice between these methods will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Direct reductive amination offers the advantage of a one-pot procedure, while the oxime reduction pathway may provide a cleaner reaction profile. Further optimization of reaction conditions for the specific substrate is recommended to achieve the best results.

References

A Comparative In Vitro Analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine and Other Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the monoamine oxidase B (MAO-B) inhibitory activity of 5-Fluoro-2,3-dihydro-1H-inden-1-amine and its structural analogs against established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. The data presented is compiled from various preclinical studies to offer a side-by-side evaluation of their potency and selectivity.

Executive Summary

Monoamine oxidase B is a key enzyme in the degradation of dopamine, and its inhibition is a clinically validated strategy for the management of Parkinson's disease. While established drugs like Selegiline, Rasagiline, and Safinamide are widely used, the development of new chemical entities with improved potency and selectivity remains an active area of research. The 2,3-dihydro-1H-inden-1-amine scaffold has emerged as a promising framework for novel MAO-B inhibitors. This guide summarizes the available in vitro data to facilitate a direct comparison of these compounds.

Quantitative Comparison of MAO-B Inhibitors

The following tables summarize the in vitro inhibitory potency (IC50) and, where available, the inhibition constant (Ki) for the target compound's analogs and comparator drugs against both MAO-A and MAO-B. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is also presented to indicate the preference for MAO-B inhibition. A higher SI value denotes greater selectivity for MAO-B.

Table 1: In Vitro Inhibitory Potency (IC50) Against MAO-A and MAO-B

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
2,3-dihydro-1H-inden-1-amine Derivatives
L4[1]>1000.11>909
L8[1]>1000.18>556
L16[1]>1000.27>370
L17[1]>1000.48>208
Comparator MAO-B Inhibitors
Selegiline>100[1]0.037[2]>2700
Rasagiline0.7[3]0.014[3]~50
Safinamide80[3]0.079[3]>1000

Table 2: Inhibition Constant (Ki) and Reversibility

CompoundMAO-B Ki (nM)Reversibility
2,3-dihydro-1H-inden-1-amine Derivatives Not ReportedNot Reported
Comparator MAO-B Inhibitors
SelegilineNot ReportedIrreversible
Rasagiline6.15[4]Irreversible
SafinamideNot ReportedReversible[5]

Experimental Protocols

The following section details a representative experimental methodology for determining the in vitro inhibitory potency of compounds against MAO-A and MAO-B using a fluorometric assay. This protocol is based on commonly used methods in the cited literature.[6][7][8][9][10]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A and MAO-B.

Principle: The enzymatic activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine). In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red or similar), H₂O₂ is converted to a highly fluorescent product (e.g., resorufin). The rate of fluorescence increase is directly proportional to the MAO activity. The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Substrate: Kynuramine or p-Tyramine

  • Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Test compounds and reference inhibitors (e.g., Selegiline, Rasagiline, Safinamide) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A and MAO-B enzymes in MAO assay buffer to a final concentration that yields a linear reaction rate.

    • Prepare a stock solution of the substrate in an appropriate solvent and then dilute to the desired final concentration in the assay buffer.

    • Prepare a detection solution containing the fluorescent probe and HRP in the assay buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the test compounds or reference inhibitors at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the MAO enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately add the detection solution to all wells.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for resorufin).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Dopamine Degradation by MAO-B

Monoamine oxidase B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of dopamine in the brain.[2] By catalyzing the oxidative deamination of dopamine, MAO-B contributes to the regulation of dopamine levels. This process, however, also generates reactive byproducts such as hydrogen peroxide and aldehydes, which can contribute to oxidative stress if not properly neutralized.[2]

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron Dopamine_cyto Cytosolic Dopamine MAOB MAO-B Dopamine_cyto->MAOB Substrate DOPAL DOPAL MAOB->DOPAL Product H2O2 H₂O₂ (Hydrogen Peroxide) MAOB->H2O2 Byproduct NH3 NH₃ (Ammonia) MAOB->NH3 Byproduct ALDH ALDH DOPAL->ALDH Substrate DOPAC DOPAC ALDH->DOPAC Product Inhibitor MAO-B Inhibitor (e.g., 5-Fluoro-2,3-dihydro- 1H-inden-1-amine) Inhibitor->MAOB Inhibition

Caption: Dopamine degradation pathway via MAO-B and its inhibition.

Experimental Workflow for MAO-B Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro inhibitory potency of a test compound against MAO-B.

MAO_B_Workflow start Start prep Prepare Reagents: - MAO-B Enzyme - Substrate - Test Compound Dilutions - Detection Reagents start->prep plate Plate Setup (96-well): - Add Test Compound/Controls - Add MAO-B Enzyme prep->plate incubate Pre-incubation (37°C, 15 min) plate->incubate reaction Initiate Reaction: - Add Substrate - Add Detection Reagents incubate->reaction measure Kinetic Fluorescence Measurement reaction->measure analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure->analysis end End analysis->end

Caption: Experimental workflow for an in vitro MAO-B inhibition assay.

References

Comparative Analysis of (R)- and (S)-5-Fluoro-inden-1-amine: A Guide to Stereoselective Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative study of the (R) and (S) enantiomers of 5-fluoro-inden-1-amine. While direct comparative data for these specific enantiomers is not extensively available in public literature, this document outlines the critical experimental protocols and data presentation formats necessary to elucidate their differential pharmacological profiles. The proposed investigations are based on the known biological activities of structurally related aminoindane derivatives, which primarily interact with monoamine transporters.[1][2][3]

The stereochemical configuration of a drug molecule can significantly influence its pharmacological and toxicological properties.[4] Therefore, the separate evaluation of the (R) and (S) enantiomers of 5-fluoro-inden-1-amine is crucial for determining their therapeutic potential and safety profiles. This guide is intended to serve as a comprehensive resource for researchers undertaking such an investigation.

Proposed Biological Targets and Rationale

Aminoindane derivatives are known to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][5][6] These transporters are key regulators of neurotransmission and are important targets for drugs treating a variety of central nervous system disorders. Additionally, some aminoindanes exhibit affinity for various G-protein coupled receptors, such as serotonin and adrenergic receptors.[6]

Therefore, a comparative study of the (R) and (S) enantiomers of 5-fluoro-inden-1-amine should focus on characterizing their binding affinity and functional activity at these primary targets.

Experimental Protocols

The following sections detail the proposed experimental methodologies for a comprehensive comparative analysis.

Radioligand Binding Assays for Monoamine Transporters

This experiment aims to determine the binding affinity (Ki) of the (R) and (S) enantiomers of 5-fluoro-inden-1-amine for DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from the transfected HEK293 cells.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the (R) and (S) enantiomers.

  • Incubation: Add the cell membranes, radioligand, and test compounds to the wells and incubate at room temperature.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki values for each enantiomer at each transporter using competitive binding analysis software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prep Prepare cell membranes expressing DAT, NET, or SERT Incubation Incubate membranes, radioligand, and test compounds in 96-well plates Membrane Prep->Incubation Compound Prep Prepare serial dilutions of (R)- and (S)-enantiomers Compound Prep->Incubation Radioligand Prep Prepare radioligand solution ([³H]WIN 35,428, [³H]Nisoxetine, or [³H]Citalopram) Radioligand Prep->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Counting Scintillation counting to measure radioactivity Filtration->Counting Data Processing Calculate specific binding Counting->Data Processing Ki Determination Determine Ki values using competitive binding analysis Data Processing->Ki Determination

Figure 1. Workflow for Monoamine Transporter Radioligand Binding Assay.

Functional Monoamine Uptake Assays

This experiment will determine the functional potency (IC₅₀) of the (R) and (S) enantiomers in inhibiting the uptake of neurotransmitters by DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Assay buffer (Krebs-Henseleit buffer)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Plating: Plate the transfected cells in 96-well plates and allow them to adhere.

  • Pre-incubation: Wash the cells and pre-incubate with a range of concentrations of the (R) and (S) enantiomers.

  • Uptake Initiation: Add the radiolabeled substrate to initiate uptake and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values for each enantiomer at each transporter by non-linear regression analysis.

Receptor Binding Assays for Serotonin and Adrenergic Receptors

To assess the broader pharmacological profile, binding assays for a panel of serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) and adrenergic (e.g., α₁, α₂, β₁, β₂) receptors should be performed using standard radioligand binding protocols with membrane preparations from cells expressing the respective receptors.

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison between the (R) and (S) enantiomers.

Table 1: Comparative Binding Affinities (Ki, nM) of 5-Fluoro-inden-1-amine Enantiomers at Monoamine Transporters

CompoundDATNETSERT
(R)-5-fluoro-inden-1-amine
(S)-5-fluoro-inden-1-amine
Reference Compound (e.g., Cocaine)

Table 2: Comparative Functional Potencies (IC₅₀, nM) of 5-Fluoro-inden-1-amine Enantiomers in Monoamine Uptake Inhibition

CompoundDATNETSERT
(R)-5-fluoro-inden-1-amine
(S)-5-fluoro-inden-1-amine
Reference Compound (e.g., GBR12909)

Table 3: Comparative Binding Affinities (Ki, nM) at Serotonin and Adrenergic Receptors

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂Cα₁α₂β₁β₂
(R)-5-fluoro-inden-1-amine
(S)-5-fluoro-inden-1-amine

Visualization of a Potential Signaling Pathway

The following diagram illustrates a simplified dopamine signaling pathway that could be modulated by the enantiomers of 5-fluoro-inden-1-amine through their interaction with the dopamine transporter (DAT).

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake D1R D1 Receptor DA_Synapse->D1R Binding AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Signal Downstream Signaling PKA->Signal Enantiomers (R)/(S)-5-fluoro-inden-1-amine Enantiomers->DAT Inhibits

Figure 2. Simplified Dopamine Signaling Pathway and the Potential Point of Intervention.

Conclusion and Future Directions

The proposed experimental framework will enable a thorough comparison of the (R) and (S) enantiomers of 5-fluoro-inden-1-amine. The resulting data will be critical for identifying the more potent and selective enantiomer (the eutomer) and the less active or potentially problematic enantiomer (the distomer). This information is fundamental for making informed decisions in the drug development process, potentially leading to the development of a safer and more effective therapeutic agent with an optimized pharmacokinetic and pharmacodynamic profile. Further studies could include in vivo behavioral assays to assess the functional consequences of the observed in vitro activities.

References

Spectroscopic Data Validation: A Comparative Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-amine and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of chemical structures through spectroscopic data is a foundational requirement for advancing research and ensuring the quality of pharmaceutical intermediates. This guide provides a comparative framework for the spectroscopic analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine and its close structural analog, 2,3-dihydro-1H-inden-1-amine .

While specific, publicly available spectral data for this compound is not readily found in the public domain, this guide outlines the expected spectroscopic characteristics based on fundamental principles and data from related compounds. It also presents standardized experimental protocols for acquiring the necessary data and a logical workflow for its validation.

Comparative Spectroscopic Data

The introduction of a fluorine atom into the aromatic ring of 2,3-dihydro-1H-inden-1-amine is expected to induce notable changes in its spectroscopic signatures. The following tables provide a template for summarizing and comparing the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Researchers who have access to experimental data for these compounds can populate these tables to facilitate a direct comparison.

Table 1: ¹H NMR Data (Expected Shifts in δ, ppm)

Proton Assignment 2,3-dihydro-1H-inden-1-amine (Alternative) This compound (Target) Expected Differences
H-1 (methine)~4.2~4.3Minor downfield shift due to fluorine's electron-withdrawing effect.
H-2 (methylene)~1.8-2.0, ~2.4-2.6~1.9-2.1, ~2.5-2.7Minor shifts; potential for more complex splitting due to F-H coupling.
H-3 (methylene)~2.8-3.0~2.9-3.1Minor shifts.
Aromatic H's~7.1-7.3~7.0-7.4Significant changes in chemical shifts and splitting patterns due to the fluorine substituent. Expect doublet of doublets or more complex patterns for protons ortho and meta to the fluorine.
NH₂Broad singlet, variableBroad singlet, variableChemical shift is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Data (Expected Shifts in δ, ppm)

Carbon Assignment 2,3-dihydro-1H-inden-1-amine (Alternative) This compound (Target) Expected Differences
C-1 (methine)~58~58Minor shift.
C-2 (methylene)~30~30Minor shift.
C-3 (methylene)~35~35Minor shift.
C-3a (aromatic)~144~140-142Upfield shift due to ortho fluorine effect.
C-4 (aromatic)~125~113-115 (d, J≈21 Hz)Significant upfield shift and splitting (doublet) due to direct C-F coupling.
C-5 (aromatic)~128~161-163 (d, J≈245 Hz)Large downfield shift and large one-bond C-F coupling constant.
C-6 (aromatic)~125~114-116 (d, J≈22 Hz)Significant upfield shift and splitting (doublet) due to C-F coupling.
C-7 (aromatic)~127~128Minor shift.
C-7a (aromatic)~146~148-150Minor downfield shift.

Table 3: Mass Spectrometry (MS) Data

Analysis 2,3-dihydro-1H-inden-1-amine (Alternative) This compound (Target) Expected Differences
Molecular Ion (M⁺)m/z 133m/z 151Shift of 18 m/z units corresponding to the mass of fluorine minus a hydrogen.
Key Fragmentsm/z 116 (M-NH₃)⁺, m/z 104m/z 134 (M-NH₃)⁺, m/z 122Fragmentation patterns will be influenced by the presence of the fluorine atom, potentially leading to fragments containing fluorine.

Table 4: Infrared (IR) Spectroscopy Data

Vibrational Mode 2,3-dihydro-1H-inden-1-amine (Alternative) This compound (Target) Expected Differences
N-H Stretch (amine)~3300-3400 cm⁻¹ (two bands for primary amine)~3300-3400 cm⁻¹ (two bands for primary amine)Minimal change expected for the amine functional group vibrations.
C-H Stretch (aromatic)~3000-3100 cm⁻¹~3000-3100 cm⁻¹Minor shifts may be observed.
C-H Stretch (aliphatic)~2850-2960 cm⁻¹~2850-2960 cm⁻¹Minimal change expected.
C=C Stretch (aromatic)~1450-1600 cm⁻¹~1450-1600 cm⁻¹Minor shifts in band positions and intensities.
C-F StretchNot present~1100-1250 cm⁻¹ (strong)A strong, characteristic absorption band for the carbon-fluorine bond will be present.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following are general protocols for the acquisition of NMR, MS, and IR data for the validation of small organic molecules like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH₂). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: -2 to 12 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral width: 0 to 220 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Method:

    • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

    • Parameters:

      • Ionization mode: Positive ion mode is typically used for amines.

      • Capillary voltage: 3-4 kV.

      • Source temperature: 100-150 °C.

      • Mass range: Scan from m/z 50 to 500.

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

    • Liquid samples: A thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation and Method:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral range: 4000 to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

Workflow for Spectroscopic Data Validation

The following diagram illustrates a logical workflow for the validation of spectroscopic data for a synthesized compound.

Spectroscopic_Data_Validation_Workflow Spectroscopic Data Validation Workflow cluster_synthesis Synthesis and Purification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_validation Structure Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) NMR->NMR_Analysis MS_Analysis MS Data Analysis (Molecular Ion, Fragmentation Pattern) MS->MS_Analysis IR_Analysis IR Spectrum Interpretation (Functional Group Identification) IR->IR_Analysis Structure_Confirmation Structure Confirmation (Consistency across all data) NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation Comparison Comparison with Reference/Expected Data Structure_Confirmation->Comparison Final_Validation Final Structure Validation Comparison->Final_Validation

Caption: A flowchart illustrating the systematic process for validating the chemical structure of a synthesized compound using multiple spectroscopic techniques.

This comprehensive approach, combining multiple analytical techniques, is essential for the unambiguous confirmation of the chemical structure of this compound and its analogs, thereby ensuring the integrity of subsequent research and development activities.

A Comparative Guide to the In Vivo Efficacy of Selegiline and 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the established drug selegiline and the research chemical 5-Fluoro-2,3-dihydro-1H-inden-1-amine. It is important to note that, to date, there is no publicly available scientific literature detailing the in vivo efficacy, mechanism of action, or experimental evaluation of this compound for any therapeutic indication. The information for this compound is limited to its availability from chemical suppliers.

Therefore, this guide will focus on the well-documented in vivo efficacy of selegiline as a benchmark. This information can serve as a reference for the potential evaluation of novel compounds such as this compound.

Selegiline: An Established Monoamine Oxidase-B Inhibitor

Selegiline is an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the degradation of dopamine in the brain.[1][2][3] By inhibiting MAO-B, selegiline increases the synaptic concentration of dopamine, which is beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.[3][4]

Mechanism of Action

Selegiline's primary mechanism of action involves the selective and irreversible inhibition of MAO-B.[1][3] This leads to a reduction in the breakdown of dopamine in the brain, thereby increasing its availability.[3][4] At higher doses, selegiline can also inhibit MAO-A, which metabolizes other neurotransmitters like serotonin and norepinephrine.[1] Beyond its MAO-B inhibitory action, selegiline has been suggested to have neuroprotective properties, potentially by reducing oxidative stress and apoptosis (programmed cell death).[5][6]

In Vivo Efficacy in Preclinical Models

The in vivo efficacy of selegiline has been extensively studied in various animal models of Parkinson's disease. These models often involve the use of neurotoxins to induce dopaminergic neurodegeneration and motor deficits that mimic the symptoms of Parkinson's disease in humans.

Table 1: Summary of Selegiline In Vivo Efficacy Data in Preclinical Models

Animal ModelNeurotoxinKey Efficacy EndpointsOutcome
MiceMPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)Protection of dopaminergic neurons, improvement in motor function (e.g., rotarod test, pole test)Selegiline pretreatment has been shown to protect against MPTP-induced neurotoxicity and improve motor performance.[5]
Rats6-OHDA (6-hydroxydopamine)Reduction of rotational behavior, preservation of striatal dopamine levelsSelegiline has demonstrated efficacy in reducing motor asymmetry and protecting dopaminergic terminals.
Clinical Efficacy in Parkinson's Disease

A systematic review and meta-analysis of clinical trials have shown that selegiline is effective in improving the motor symptoms of Parkinson's disease, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).[7] The efficacy of selegiline in improving the total UPDRS score was found to increase with the duration of treatment.[7]

Table 2: Summary of Selegiline Clinical Efficacy Data

Study TypePatient PopulationEfficacy EndpointKey Findings
Systematic Review & Meta-analysisParkinson's DiseaseMean change from baseline in total UPDRS scoreSelegiline showed a stronger reduction in total UPDRS score compared to placebo, with the effect increasing over time.[7]
Randomized Controlled TrialEarly Parkinson's DiseaseTime to need for levodopa therapySelegiline monotherapy delayed the need for levodopa treatment.

This compound: An Uncharacterized Research Chemical

As of the latest available information, there are no published in vivo studies on this compound. Its biological activity, mechanism of action, and potential therapeutic effects remain uninvestigated and unreported in the scientific literature. Information is limited to its chemical structure and availability from research chemical suppliers.

Experimental Protocols

To evaluate the in vivo efficacy of a novel compound like this compound for potential anti-Parkinsonian effects, a series of preclinical studies would be necessary. The following is a generalized experimental workflow.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Preclinical Evaluation Workflow A Compound Synthesis and Characterization B In Vitro Screening (e.g., MAO-B inhibition assay) A->B C Pharmacokinetic Studies (ADME) B->C D Acute Toxicity Studies C->D E In Vivo Efficacy Studies (e.g., MPTP or 6-OHDA models) D->E F Behavioral Assessments (e.g., Rotarod, Cylinder Test) E->F G Neurochemical Analysis (e.g., Striatal Dopamine Levels) E->G H Histopathological Analysis (e.g., Tyrosine Hydroxylase Staining) E->H I Data Analysis and Comparison to Standard (e.g., Selegiline) F->I G->I H->I

Caption: A generalized workflow for the preclinical evaluation of a novel compound for Parkinson's disease.

Detailed Methodologies

1. MPTP-Induced Mouse Model of Parkinson's Disease:

  • Animals: Male C57BL/6 mice are commonly used.

  • Induction of Parkinsonism: Mice are administered with MPTP (e.g., 20-30 mg/kg, intraperitoneally) for four consecutive days.

  • Treatment: The test compound (e.g., this compound) and selegiline (as a positive control) are administered at various doses before or after MPTP administration.

  • Behavioral Testing: Motor function is assessed using tests like the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).

  • Neurochemical Analysis: After the behavioral tests, the animals are euthanized, and their brains are collected. The levels of dopamine and its metabolites in the striatum are measured using high-performance liquid chromatography (HPLC).

  • Histopathology: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuroprotection in the substantia nigra and striatum.

2. 6-OHDA-Induced Rat Model of Parkinson's Disease:

  • Animals: Adult male Sprague-Dawley or Wistar rats are typically used.

  • Induction of Parkinsonism: A unilateral lesion is created by injecting 6-OHDA into the medial forebrain bundle or the striatum.

  • Treatment: The test compound and selegiline are administered daily for a specified period.

  • Behavioral Testing: Rotational behavior induced by apomorphine or amphetamine is a key measure of motor asymmetry. The cylinder test can be used to assess forelimb use asymmetry.

  • Neurochemical and Histopathological Analysis: Similar to the MPTP model, striatal dopamine levels and TH-positive neuron counts are determined.

Signaling Pathways

The primary signaling pathway affected by selegiline is the dopaminergic pathway.

G cluster_0 Dopaminergic Synapse and Selegiline's Action Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Postsynaptic_Neuron Postsynaptic Neuron (Dopamine Receptors) Dopamine->Postsynaptic_Neuron Activates Dopamine_Metabolites Inactive Metabolites MAOB->Dopamine_Metabolites Selegiline Selegiline Selegiline->MAOB Inhibits

Caption: Simplified diagram of selegiline's action at the dopaminergic synapse.

Conclusion

Selegiline is a well-established therapeutic agent for Parkinson's disease with a clear mechanism of action and extensive in vivo efficacy data. In contrast, this compound is a research chemical with no available data on its biological effects. Any future investigation into the in vivo efficacy of this compound would require a comprehensive preclinical evaluation, similar to the protocols outlined in this guide, to determine its potential as a therapeutic agent. Researchers interested in this compound would need to conduct foundational in vitro and in vivo studies to characterize its pharmacological profile and assess its efficacy and safety.

References

Characterization of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical synthesis. The objective is to offer a comparative overview of suitable analytical techniques, supported by detailed experimental protocols and data presentation, to aid in the development of robust impurity control strategies.

Introduction to this compound and Potential Impurities

This compound is a chiral primary amine whose purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can originate from the synthetic route, degradation, or storage. Understanding the potential impurity profile is the first step in developing appropriate analytical control methods.

The most common synthetic route to this compound is the reductive amination of 5-Fluoro-2,3-dihydro-1H-inden-1-one. Based on this, a plausible impurity profile can be predicted.

Table 1: Potential Impurities in this compound

Impurity NameStructureLikely Origin
5-Fluoro-2,3-dihydro-1H-inden-1-oneKetone StructureUnreacted starting material
5-Fluoro-2,3-dihydro-1H-inden-1-olAlcohol StructureBy-product of ketone reduction
N-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)-5-fluoro-2,3-dihydro-1H-inden-1-amineDimer StructureOver-reaction or side reaction
(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amineR-enantiomer StructureEnantiomeric impurity (if the desired product is the S-enantiomer)
Degradation ProductsVariousArise from hydrolysis, oxidation, or photolysis

Comparison of Analytical Methodologies

A variety of analytical techniques can be employed for the separation, identification, and quantification of impurities in this compound. The choice of method depends on the nature of the impurity, the required sensitivity, and the analytical objective (e.g., routine quality control vs. structural elucidation).

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Versatile, robust, and widely available. Excellent for quantification. Stability-indicating methods can be developed.[1][2]May require derivatization for compounds lacking a UV chromophore.[3][4]Routine purity testing, quantification of known impurities, and stability studies.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High resolution for volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile compounds. Derivatization is often necessary for polar amines to improve peak shape and volatility.[5]Analysis of residual solvents and volatile process-related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of mass spectrometry.Provides molecular weight information, aiding in the identification of unknown impurities.[6] High sensitivity and selectivity.Higher cost and complexity compared to HPLC-UV. Matrix effects can suppress ionization.Identification of unknown impurities and degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation of GC with the identification power of MS.Excellent for the identification of volatile and semi-volatile impurities.[7]Same limitations as GC regarding non-volatile compounds.Definitive identification of volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.The most powerful technique for unequivocal structure elucidation of unknown impurities.[8][9][10][11] Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the impurity.Lower sensitivity compared to chromatographic techniques. Requires isolation of the impurity for full characterization.Structure elucidation of isolated impurities.
Chiral HPLC HPLC using a chiral stationary phase (CSP) to separate enantiomers.Essential for determining enantiomeric purity.[12][13][14]CSPs can be expensive and have specific mobile phase requirements.Quantification of the undesired enantiomer.

Experimental Protocols

The following are representative experimental protocols that can be adapted for the analysis of this compound and its impurities.

HPLC Method for Purity and Impurity Quantification

Objective: To separate and quantify known and unknown impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

Chiral HPLC Method for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of this compound.

  • Column: Chiral stationary phase (e.g., cellulose or amylose-based)

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small percentage of a basic modifier like Diethylamine (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

GC-MS Method for Volatile Impurities

Objective: To identify and quantify volatile organic impurities.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Injection Mode: Split (e.g., 50:1)

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane). Derivatization with a reagent like trifluoroacetic anhydride may be necessary to improve the chromatography of the primary amine.[5]

Visualizations

The following diagrams illustrate key workflows in the characterization of impurities.

Impurity_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization (optional) Derivatization (optional) Dissolution->Derivatization (optional) HPLC_GC HPLC / GC Derivatization (optional)->HPLC_GC UV_FID UV / FID HPLC_GC->UV_FID MS Mass Spectrometry HPLC_GC->MS Quantification Quantification UV_FID->Quantification Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR NMR (for isolated impurities) NMR->Structure_Elucidation Reporting Reporting Quantification->Reporting Structure_Elucidation->Reporting Analytical_Technique_Selection Impurity_Type Type of Impurity Process_Related Process-Related Impurity_Type->Process_Related Degradation Degradation Impurity_Type->Degradation Enantiomeric Enantiomeric Impurity_Type->Enantiomeric Residual_Solvents Residual Solvents Impurity_Type->Residual_Solvents HPLC_LCMS HPLC / LC-MS Process_Related->HPLC_LCMS Forced_Degradation_LCMS Forced Degradation Studies (LC-MS) Degradation->Forced_Degradation_LCMS Chiral_HPLC Chiral HPLC Enantiomeric->Chiral_HPLC GC_Headspace GC / Headspace GC Residual_Solvents->GC_Headspace

References

A Comparative Guide to Cross-Validation of Analytical Methods for Chiral Amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a cornerstone of pharmaceutical development and quality control. Enantiomers of a chiral amine can exhibit vastly different pharmacological and toxicological profiles, making robust and reliable analytical methods for their separation and quantification imperative. Cross-validation of different analytical techniques is a critical step to ensure the consistency and accuracy of these measurements, particularly when transferring methods between laboratories or employing orthogonal techniques for confirmatory purposes.[1]

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the analysis of chiral amines, supported by representative experimental data and detailed methodologies.

Overview of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a well-established and versatile technique for chiral separations.[2] It is often the method of choice due to the wide availability of chiral stationary phases (CSPs), especially those based on polysaccharides like cellulose and amylose derivatives.[2] HPLC methods can be developed in normal-phase, reversed-phase, or polar organic modes to optimize selectivity for various chiral amines.[2]

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC.[2] By using supercritical carbon dioxide as the primary mobile phase, SFC significantly reduces the consumption of organic solvents.[2] Key advantages of SFC include faster analysis times, quicker column equilibration, and often superior peak shapes and resolution compared to HPLC.[2]

Comparative Performance Data

The following table summarizes typical performance data for the analysis of a model chiral amine using HPLC and SFC. The data is a composite representation from various studies to illustrate the expected performance of each technique.

Validation ParameterHPLC MethodSFC Method
Linearity Range 1 - 200 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) ~0.3 µg/mL~0.2 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.8 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.0%< 1.5%
Resolution (Rs) > 2.0> 2.5
Analysis Time 10 - 20 minutes2 - 8 minutes
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the chiral analysis of a primary amine.

Protocol 1: Chiral HPLC Method

1. Instrumentation:

  • Standard HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the racemic amine sample in the mobile phase to a concentration of approximately 1 mg/mL.

4. Validation Procedure:

  • Specificity: Inject individual enantiomers, the racemate, and a placebo to ensure peak identity and resolution from potential interferences.[2]

  • Linearity: Prepare a series of solutions of the racemate at different concentrations and inject them to establish the linear range.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of each enantiomer at different concentration levels.

  • Precision: Evaluate repeatability by performing multiple injections of the same sample and intermediate precision by repeating the analysis on different days with different analysts.

  • LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Introduce small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min) to assess the method's reliability.

Protocol 2: Chiral SFC Method

1. Instrumentation:

  • SFC system with a back-pressure regulator and a UV detector.[1]

2. Chromatographic Conditions:

  • Column: Same as for chiral HPLC (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol). A common starting gradient is 5% to 40% modifier over 5 minutes.[1]

  • Flow Rate: 3.0 mL/min.[2]

  • Back Pressure: 150 bar.[2]

  • Column Temperature: 35 °C.[2]

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Dissolve the racemic amine sample in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.[2]

4. Validation and Optimization:

  • Once initial separation is achieved, optimize the mobile phase composition (modifier percentage), additives, temperature, and pressure to improve resolution.[2]

  • Proceed with the full validation protocol as described for the HPLC method, ensuring all parameters meet the predefined acceptance criteria.

Cross-Validation Workflow

A structured workflow is essential for a successful cross-validation study. This process ensures that different analytical techniques yield comparable and reliable results for the enantiomeric purity of a chiral amine.[1] The following diagram illustrates the key stages of a cross-validation process between a primary (e.g., HPLC) and a secondary, orthogonal method (e.g., SFC).

start Start Cross-Validation protocol Define Cross-Validation Protocol (Acceptance Criteria) start->protocol primary_dev Primary Method Development (e.g., HPLC) protocol->primary_dev secondary_dev Secondary Method Development (e.g., SFC) protocol->secondary_dev primary_val Primary Method Validation (ICH Q2(R2)) primary_dev->primary_val analysis Analyze Same Batch of Samples with Both Validated Methods primary_val->analysis secondary_val Secondary Method Validation (ICH Q2(R2)) secondary_dev->secondary_val secondary_val->analysis comparison Comparative Data Analysis (Statistical Evaluation) analysis->comparison acceptance Results Meet Acceptance Criteria? comparison->acceptance pass Cross-Validation Successful acceptance->pass Yes fail Investigate Discrepancies (Method Optimization/Re-validation) acceptance->fail No fail->primary_dev fail->secondary_dev

Caption: Workflow for cross-validating two analytical methods for chiral purity.

References

A Comparative Analysis of Dopamine Agonist Activity in Inden-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dopamine agonist activity of a series of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indene derivatives. The information is compiled from preclinical studies and is intended to inform research and development in the field of dopaminergic therapeutics. The focus is on the differential affinity and selectivity of these compounds for dopamine D1 and D2 receptors, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of various inden-1-amine derivatives for dopamine D1 and D2 receptors. The affinity is represented by the inhibition constant (Ki), with lower values indicating higher binding affinity. The data is based on competitive radioligand binding assays.

CompoundD1 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)D1/D2 Selectivity Ratio
(+)-trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene1502500.6
(-)-trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene1202000.6
(+)-trans-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene2580032
(-)-trans-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene3095031.7
(+)-trans-N,N-di-n-propyl-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene1550033.3
(-)-trans-N,N-di-n-propyl-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene2060030

Note: The Ki values presented are illustrative and based on reports of nanomolar affinity for these compounds. Precise values are dependent on specific experimental conditions.

Dopamine Receptor Signaling Pathways

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These receptor subtypes are coupled to different G proteins and trigger distinct intracellular signaling cascades.

Dopamine Receptor Signaling Pathways cluster_0 D1-like Receptor (Gs-coupled) cluster_1 D2-like Receptor (Gi-coupled) D1_Agonist D1 Agonist D1R D1 Receptor D1_Agonist->D1R Gs Gs protein D1R->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Cellular_Response_Stim Cellular Response (Stimulatory) PKA->Cellular_Response_Stim D2_Agonist D2 Agonist D2R D2 Receptor D2_Agonist->D2R Gi Gi protein D2R->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_Inhib Cellular Response (Inhibitory) cAMP_dec->Cellular_Response_Inhib

Dopamine Receptor Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

The binding affinity of the inden-1-amine derivatives to dopamine D1 and D2 receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the receptor of interest.

Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes (e.g., from striatal tissue or recombinant cell lines) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2) - Varying concentrations of Test Compound (Inden-1-amine derivative) prep->incubate separate Separate Bound and Free Radioligand (Rapid vacuum filtration) incubate->separate quantify Quantify Bound Radioactivity (Liquid scintillation counting) separate->quantify analyze Data Analysis: - Determine IC50 value - Calculate Ki value using Cheng-Prusoff equation quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of inden-1-amine derivatives for dopamine D1 and D2 receptors.

Materials:

  • Receptor Source: Membranes prepared from porcine striatum or from cell lines (e.g., CHO or HEK293) stably expressing human recombinant D1 or D2 receptors.

  • Radioligands:

    • For D1 receptors: [³H]SCH 23390

    • For D2 receptors: [³H]Spiperone or [³H]YM-09151-2

  • Non-specific Binding Control:

    • For D1 receptors: 1 µM SKF 83566 or (+)butaclamol

    • For D2 receptors: 10 µM Haloperidol or Sulpiride

  • Test Compounds: Inden-1-amine derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Detection: Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Tissue is homogenized in ice-cold buffer and subjected to centrifugation to isolate the membrane fraction. The final pellet is resuspended in assay buffer, and protein concentration is determined.

  • Assay Setup: In a 96-well plate, receptor membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding) are combined in the assay buffer.

  • Incubation: The plate is incubated for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Agonist Assays (cAMP Modulation)

Objective: To determine the functional activity (e.g., efficacy and potency) of inden-1-amine derivatives at D1 and D2 receptors.

Principle: D1 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). D2 receptor activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing either the D1 or D2 dopamine receptor.

  • Test Compounds: Inden-1-amine derivatives.

  • Reference Agonist: Dopamine or a known selective D1 or D2 agonist.

  • Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production in D2 receptor assays.

  • cAMP Detection Kit: Commercially available kits based on methods such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), HTRF (Homogeneous Time-Resolved Fluorescence), or ELISA.

Procedure for D1 Agonist Activity:

  • Cell Plating: Cells are seeded in 96- or 384-well plates and cultured to an appropriate confluency.

  • Compound Addition: Cells are treated with varying concentrations of the inden-1-amine derivative or a reference agonist.

  • Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 (potency) and Emax (efficacy) values are determined from this curve.

Procedure for D2 Agonist Activity:

  • Cell Plating and Treatment: Similar to the D1 assay, cells are plated and treated with the test compounds.

  • Forskolin Stimulation: Following incubation with the test compound, cells are stimulated with a fixed concentration of forskolin to increase basal cAMP levels.

  • Incubation and Measurement: The cells are incubated further, and then the intracellular cAMP levels are measured.

  • Data Analysis: The ability of the D2 agonist to inhibit forskolin-stimulated cAMP production is quantified. A dose-response curve is generated, and the IC50 (for inhibition) or EC50 (for agonism) and Emax are calculated.

A Comparative Guide to Fluorinated Monoamine Oxidase-B Inhibitors: Structure-Activity Relationship Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of monoamine oxidase-B (MAO-B) is a cornerstone in the therapeutic strategy for neurodegenerative diseases like Parkinson's disease. The introduction of fluorine into inhibitor scaffolds has proven to be a highly effective approach to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of fluorinated MAO-B inhibitors, focusing on the structure-activity relationships (SAR) of chalcone and coumarin derivatives, supported by experimental data.

Performance Comparison of Fluorinated MAO-B Inhibitors

The inhibitory activities of various fluorinated chalcones and coumarins against human MAO-B (hMAO-B) are summarized below. The data highlights the significant impact of fluorine substitution on the potency and selectivity of these compounds.

Compound IDScaffoldSubstitutionIC50 (µM)Ki (µM)Selectivity Index (SI) vs MAO-AReference
Chalcones
FBZ13Fluorobenzyloxy Chalcone(E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one0.0053->7547[1]
FBZ6Fluorobenzyloxy Chalcone(E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one0.023--[1]
MHC5Morpholine-derived Halogenated Chalcone-0.065--[2]
MHC7Morpholine-derived Halogenated Chalcone-0.078--[2]
MHC6Morpholine-derived Halogenated Chalcone-0.082--[2]
MHC4Morpholine-derived Halogenated Chalconep-Fluoro substituent0.095--[2]
Compound f2Fluorinated Chalcone(2E)‐3‐(3‐fluorophenyl)‐1‐[4‐(morpholin‐4‐yl)phenyl]prop‐2‐en‐1‐one0.087-517.2
Compound C14Chalcone-7.91 (MAO-A)--[2]
Compound C6Chalcone-8.45 (MAO-A)--[2]
Methoxylated ChalconeMethoxylated Chalcone(2E)-1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl] prop-2-en-1-one-0.22>227[3]
Coumarins
Compound 4d3,4-dihydrocoumarin-0.00037->270,270
Compound 73-Arylcoumarin-0.00064 (vs Selegiline)-High
Compound 213-Carboxamido-7-substituted coumarin-0.0014--[4]
Compound 37-substituted coumarin-0.0021--[5]
Coumarin Derivative7-substituted coumarinBenzyloxy series0.0005-0.073-Selective for MAO-B[5]
Compound 8(coumarin-3-yl)carbamatebenzyl(coumarin-3-yl)carbamate0.045--[6]
Phenyl-substituted coumarinPhenyl-substituted coumarin-0.57--[4]

Experimental Protocols

General Synthesis of Fluorinated Chalcones

Fluorinated chalcones are typically synthesized via a Claisen-Schmidt condensation reaction.[7]

Procedure:

  • An appropriately substituted acetophenone (1 equivalent) and a fluorinated benzaldehyde (1 equivalent) are dissolved in a suitable solvent, such as ethanol.

  • A catalytic amount of a base, commonly aqueous sodium hydroxide or potassium hydroxide, is added to the mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure fluorinated chalcone.

General Synthesis of Fluorinated Coumarins

The synthesis of fluorinated coumarins can be achieved through various methods, including the Pechmann condensation, Perkin reaction, or Knoevenagel condensation. A common route involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst.

Procedure (Pechmann Condensation):

  • A fluorinated phenol (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate) (1 equivalent) are mixed.

  • A strong acid catalyst, such as sulfuric acid or a Lewis acid, is added to the mixture.

  • The reaction mixture is heated, typically at temperatures ranging from 60 to 100 °C, for several hours.

  • After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude coumarin.

  • The solid is collected by filtration, washed with water, and purified by recrystallization.

In Vitro MAO-B Inhibition Assay (Fluorometric)

The inhibitory activity of the synthesized compounds against MAO-B is determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.[8][9][10]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • MAO-B Substrate (e.g., kynuramine or benzylamine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or a similar H₂O₂-sensitive probe)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplates

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare a working solution of recombinant human MAO-B in MAO-B Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add the following in order:

      • MAO-B Assay Buffer

      • Test compound solution or positive control

      • MAO-B enzyme solution

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Detection:

    • Prepare a detection cocktail containing the MAO-B substrate, HRP, and the fluorescent probe in MAO-B Assay Buffer.

    • Add the detection cocktail to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • The percent inhibition for each concentration of the test compound is calculated relative to the uninhibited control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

MAO_B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - MAO-B Enzyme - Test Compounds - Substrate Cocktail B Dispense Enzyme and Inhibitor into Plate A->B C Pre-incubate at 37°C B->C D Add Substrate Cocktail to Initiate Reaction C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Experimental workflow for the in vitro fluorometric MAO-B inhibition assay.

MAO_B_Inhibition_Mechanism MA Monoamines (e.g., Dopamine) MAOB MAO-B Enzyme MA->MAOB Oxidative Deamination Neurotransmission Increased Dopaminergic Neurotransmission MA->Neurotransmission Products Inactive Metabolites + H₂O₂ + Aldehyde MAOB->Products Inhibitor Fluorinated Inhibitor Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition leading to increased neurotransmitter levels.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a crucial aspect of laboratory safety and chemical management. Adherence to these procedures is vital to mitigate environmental impact and uphold workplace safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, a safety data sheet for a structurally similar compound, rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, indicates that compounds of this class may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical or its waste.

Personal Protective Equipment (PPE) Summary

Protective GearSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[1][2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or in poorly ventilated areas.To prevent inhalation of vapors or dust.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[3] The following is a general step-by-step protocol:

  • Waste Identification and Segregation:

    • Characterize the waste: Determine if it is in solid or liquid form and if it is mixed with other solvents or reagents.[3]

    • Segregate amine waste from other chemical waste streams to prevent hazardous reactions.[2] Specifically, keep it separate from acids and oxidizing agents.[2]

  • Containerization and Labeling:

    • Use a dedicated, compatible, and leak-proof waste container.[2][3]

    • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other components in the waste mixture.[2] The label should also include the appropriate hazard warnings.[2]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]

    • Ensure the storage area is away from direct sunlight, heat sources, and incompatible materials.[2]

  • Disposal:

    • Do not dispose of amine waste down the drain or in regular trash.[2] Amines can be harmful to aquatic life.[2]

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][3]

    • For empty containers, triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. After thorough cleaning and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policies.[3]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of reaction scales and reusing or recycling solvents where feasible.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

start Start: Generation of This compound Waste characterize Characterize Waste (Solid/Liquid, Mixtures) start->characterize segregate Segregate from Incompatible Waste (e.g., Acids, Oxidizers) characterize->segregate containerize Containerize in a Labeled, Compatible Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
5-Fluoro-2,3-dihydro-1H-inden-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.